Product packaging for 2-Amino-4-bromopyridine(Cat. No.:CAS No. 84249-14-9)

2-Amino-4-bromopyridine

Katalognummer: B018318
CAS-Nummer: 84249-14-9
Molekulargewicht: 173.01 g/mol
InChI-Schlüssel: BAQKUNMKVAPWGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

2-Amino-4-bromopyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H5BrN2 and its molecular weight is 173.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrN2 B018318 2-Amino-4-bromopyridine CAS No. 84249-14-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-bromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQKUNMKVAPWGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351204
Record name 2-Amino-4-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84249-14-9
Record name 2-Amino-4-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-bromopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromopyridine is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural arrangement, featuring an amino group and a bromine atom on the pyridine (B92270) ring, imparts a versatile reactivity profile that is highly valued in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on its applications in drug discovery and development.

Chemical Structure and Properties

The structure of this compound is characterized by a pyridine ring substituted at the 2- and 4-positions with an amino and a bromo group, respectively. This substitution pattern significantly influences the electronic properties and reactivity of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₅BrN₂[1][2][3]
Molecular Weight 173.01 g/mol [1][2]
Appearance Off-white to light yellow or beige solid[3][4]
Melting Point 142-146 °C[1][4]
Boiling Point 268.2 ± 20.0 °C at 760 mmHg (Predicted)[5][6]
Density 1.710 ± 0.06 g/cm³ (Predicted)[5][6]
pKa 5.72 ± 0.11 (Predicted)[6]
Solubility Slightly soluble in Chloroform and Methanol[6]
CAS Number 84249-14-9[1][2]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueData
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 7.78-7.79 (d, 1H), 6.64-6.66 (dd, 2H, J=8), 6.20 (s, 2H)[7]
LC/MS Retention time: 0.69 min; m/z (electrospray positive ion mode): 175, 173 [M+H]⁺[5]
IR (KBr Pellet, cm⁻¹) The IR spectrum of 2-aminopyridine (B139424) shows characteristic bands for N-H stretching (around 3442 and 3300 cm⁻¹), NH₂ scissoring (around 1630 cm⁻¹), and C-N stretching (around 1328 cm⁻¹). The presence of the bromine atom in this compound would be expected to influence the fingerprint region.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are two common laboratory-scale procedures.

Method 1: From 2-(Boc-amino)-4-bromopyridine

This method involves the deprotection of a Boc-protected amine.

  • Materials: 2-(Boc-amino)-4-bromopyridine (200 mg, 0.73 mmol), deionized water (1 mL), hydrobromic acid (48 wt% aqueous solution, 1 mL), saturated aqueous sodium bicarbonate solution, ethyl acetate (B1210297), magnesium sulfate.

  • Procedure:

    • Suspend 2-(Boc-amino)-4-bromopyridine in deionized water in a round-bottom flask.[5]

    • Add the hydrobromic acid to the suspension.

    • Stir the reaction mixture at room temperature for 16 hours.[5]

    • Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution (25 mL) to neutralize the acid.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).[5]

    • Combine the organic phases, dry over magnesium sulfate, and filter.

    • Concentrate the organic phase under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography using pure ethyl acetate as the eluent to obtain this compound.[5]

Method 2: Multi-step Synthesis from 4-Bromopyridine Hydrochloride

This industrial-scale synthesis involves esterification, amination, and a Hofmann degradation reaction.[8][9]

  • Step 1: Esterification: 4-Bromopyridine hydrochloride is esterified to yield crude 4-bromo-2-pyridinecarboxylic acid ethyl ester.[8]

  • Step 2: Amination: The crude ester is then aminated to form 4-bromo-2-pyridinecarboxamide.[8]

  • Step 3: Hofmann Degradation: The resulting amide undergoes a Hofmann degradation to produce this compound.[8]

Reactivity and Applications in Drug Development

The presence of both an amino group and a bromine atom makes this compound a versatile intermediate in organic synthesis, particularly for the construction of pharmaceutical and agrochemical compounds.[3][10] The bromine atom is susceptible to displacement through various cross-coupling reactions, while the amino group can be a site for further functionalization.

A prime example of its utility is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, a fundamental transformation in the synthesis of many drug molecules. The bromine atom at the 4-position is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the pyridine nitrogen.

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction using this compound as a substrate.

Suzuki_Coupling_Workflow start Start: Reaction Setup reactants Combine in Flask: - this compound - Arylboronic Acid - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Water) start->reactants degas Degas the Mixture (e.g., with Argon) reactants->degas heat Heat the Reaction (e.g., 80-100 °C) degas->heat monitor Monitor Reaction Progress (e.g., by TLC or LC-MS) heat->monitor workup Aqueous Workup: - Cool to RT - Add Water - Extract with Organic Solvent monitor->workup Reaction Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Final Product: 2-Amino-4-arylpyridine purify->product

Suzuki-Miyaura Coupling Experimental Workflow.

This reaction pathway is instrumental in the synthesis of biaryl compounds, which are prevalent in many classes of therapeutic agents, including those for neurological disorders and cancer.[3]

Conclusion

This compound is a chemical compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties and versatile reactivity make it an invaluable building block for the synthesis of novel and complex molecules with potential therapeutic applications. The detailed information and protocols provided in this guide are intended to support researchers in leveraging the full potential of this important chemical intermediate.

References

In-Depth Technical Guide to 2-Amino-4-bromopyridine (CAS: 84249-14-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-4-bromopyridine, a key building block in modern medicinal and agricultural chemistry. This document outlines its physicochemical properties, detailed synthesis protocols, and significant applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties

This compound is a halogenated pyridine (B92270) derivative that serves as a versatile intermediate in organic synthesis. Its key physical and chemical properties are summarized below.

PropertyValueReferences
CAS Number 84249-14-9[1]
Molecular Formula C₅H₅BrN₂[1]
Molecular Weight 173.01 g/mol [1]
Appearance White to off-white or light yellow solid/crystalline powder[2]
Melting Point 142-146 °C[2]
Boiling Point 268.2 ± 20.0 °C (Predicted)[2]
Solubility Slightly soluble in Chloroform and Methanol.[2]
pKa 5.72 ± 0.11 (Predicted)[2]
LogP 1.82
InChI Key BAQKUNMKVAPWGU-UHFFFAOYSA-N
SMILES Nc1cc(Br)ccn1

Synthesis Protocols

Several synthetic routes to this compound have been developed. The following sections provide detailed experimental protocols for two common and effective methods.

Synthesis from 4-Bromopyridine (B75155) Hydrochloride

This multi-step synthesis involves esterification, amination, and subsequent Hofmann degradation. It is a cost-effective method suitable for larger-scale production.[3]

Experimental Protocol:

Step 1: Esterification to 4-bromo-2-pyridinecarboxylic acid ethyl ester

  • In a suitable reactor, suspend 4-bromopyridine hydrochloride in a solvent such as dichloromethane.

  • Cool the mixture to a low temperature (e.g., -10°C).

  • Slowly add a solution of ethyl pyruvate (B1213749) and hydrogen peroxide in the presence of a ferrous sulfate (B86663) catalyst and sulfuric acid.

  • Maintain the temperature below 0°C during the addition.

  • After the addition is complete, allow the reaction to proceed for a specified time, monitoring by TLC.

  • Work up the reaction by quenching with water, separating the organic layer, and concentrating to yield the crude ester.

Step 2: Amination to 4-bromo-2-pyridinecarboxamide

  • The crude ethyl 4-bromopyridine-2-carboxylate is subjected to amination using a suitable ammonia (B1221849) source.

  • This step typically involves reacting the ester with aqueous ammonia under controlled temperature and pressure conditions.

  • Monitor the reaction for the disappearance of the starting ester.

  • Upon completion, the product is isolated by filtration or extraction.

Step 3: Hofmann Degradation to this compound

  • Prepare a solution of sodium hypobromite (B1234621) by adding bromine to a cooled solution of sodium hydroxide (B78521) in water.

  • Add the 4-bromo-2-pyridinecarboxamide from the previous step to the hypobromite solution at a low temperature (e.g., -10°C).

  • Heat the reaction mixture (e.g., to 80°C) and hold for a period to complete the degradation.

  • Cool the mixture and collect the precipitated crude product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent like toluene (B28343) to obtain pure this compound.[3]

Synthesis from 2,4-Dibromopyridine-N-oxide

This two-step process involves an initial amination followed by a reduction of the N-oxide. This method is reported to have a high overall yield.[4]

Experimental Protocol:

Step 1: Amination of 2,4-Dibromopyridine-N-oxide

  • In a sealed reaction vessel, combine 2,4-dibromopyridine-N-oxide with aqueous ammonia.

  • Heat the mixture under pressure at a temperature ranging from 60 to 110°C.

  • The reaction progress is monitored until the starting material is consumed.

  • After cooling, the intermediate product, this compound-N-oxide, is isolated.

Step 2: Reduction to this compound

  • Suspend the this compound-N-oxide in a solvent such as ethanol.

  • Add a reducing agent, such as iron powder, along with a catalytic amount of acid (e.g., hydrochloric acid).

  • Heat the reaction mixture to reflux (approximately 76-80°C) for several hours.

  • Monitor the reaction by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and filter to remove the iron catalyst.

  • Concentrate the filtrate and purify the residue to yield this compound. A patent describing this method reports a yield of 80.5%.[4]

G cluster_0 Synthesis Route 1 cluster_1 Synthesis Route 2 4-Bromopyridine HCl 4-Bromopyridine HCl Ester Intermediate Ester Intermediate 4-Bromopyridine HCl->Ester Intermediate Esterification Amide Intermediate Amide Intermediate Ester Intermediate->Amide Intermediate Amination 2-Amino-4-bromopyridine_1 This compound Amide Intermediate->2-Amino-4-bromopyridine_1 Hofmann Degradation 2,4-Dibromopyridine-N-oxide 2,4-Dibromopyridine-N-oxide N-oxide Intermediate N-oxide Intermediate 2,4-Dibromopyridine-N-oxide->N-oxide Intermediate Amination 2-Amino-4-bromopyridine_2 This compound N-oxide Intermediate->2-Amino-4-bromopyridine_2 Reduction

Synthetic Routes to this compound

Spectroscopic Data

While a comprehensive, publicly available dataset is limited, some spectroscopic information has been reported.

  • Mass Spectrometry (LC/MS): An electrospray positive ion mode mass spectrum shows peaks at m/z 175 and 173, corresponding to [M+H]⁺, which is consistent with the presence of a single bromine atom.[2]

  • ¹H NMR: A patent reports the following ¹H NMR data (400 MHz, DMSO-d₆): δ 7.78-7.79 (d, 1H), 6.64-6.66 (dd, 2H, J=8), 6.20 (s, 2H). Note: The reported spectrum in the patent may have inconsistencies in the description of the splitting patterns and integration for this compound.

Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry due to the synthetic versatility offered by its amino and bromo functional groups. These allow for a wide range of chemical modifications, making it a key component in the synthesis of various biologically active molecules.

Kinase Inhibitors

The 2-aminopyridine (B139424) moiety is a common feature in many kinase inhibitors. Derivatives of this compound can be synthesized to target specific kinases involved in disease signaling pathways. For example, 2-aminopyridine-based compounds have been investigated as inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine-threonine kinase implicated in diabetes, cancer, and inflammation.

Neurodegenerative Diseases

This compound is also utilized in the synthesis of molecules aimed at treating neurodegenerative disorders such as Alzheimer's disease. The development of selective dopamine (B1211576) D₃ receptor agonists, which have potential therapeutic applications in these conditions, can involve intermediates derived from brominated aminopyridines.

Antiviral Agents

The structural features of this compound make it a suitable starting material for the synthesis of novel antiviral compounds. Its ability to participate in various coupling reactions allows for the construction of complex heterocyclic systems with potential antiviral activity.

Experimental Workflow for Derivative Synthesis

A general workflow for the utilization of this compound in the synthesis of more complex molecules, such as kinase inhibitors, often involves a cross-coupling reaction at the bromine position followed by modification of the amino group.

G Start This compound Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Modification Amino Group Modification (e.g., Acylation, Alkylation) Intermediate->Modification FinalProduct Biologically Active Derivative Modification->FinalProduct Screening Biological Screening FinalProduct->Screening

General Synthetic Workflow for Derivatives

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 84249-14-9) is a fundamentally important building block for the synthesis of a diverse range of chemical entities with significant biological activities. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible and versatile tool for researchers in the pharmaceutical and agrochemical industries. The ability to selectively functionalize both the amino and bromo positions provides a powerful platform for the generation of novel compounds for drug discovery and development programs.

References

Spectroscopic Profile of 2-Amino-4-bromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Amino-4-bromopyridine (CAS No: 84249-14-9), a vital building block in medicinal chemistry and organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.85dH-6
~6.80dH-5
~6.75sH-3
~6.20br s-NH₂

Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~160.5C-2
~150.0C-6
~122.0C-3
~118.0C-5
~108.0C-4
Infrared (IR) Spectroscopy

The following table outlines the expected characteristic infrared absorption bands for this compound based on the typical vibrational modes of aminopyridines and bromoaromatic compounds.

Frequency Range (cm⁻¹)IntensityAssignment of Vibration
3450 - 3300Medium - StrongN-H Asymmetric & Symmetric Stretching
3200 - 3000MediumAromatic C-H Stretching
1640 - 1600StrongN-H Scissoring (Bending)
1580 - 1450StrongC=C and C=N Ring Stretching
1350 - 1250MediumAromatic C-N Stretching
850 - 750StrongC-H Out-of-plane Bending
700 - 600MediumC-Br Stretching
Mass Spectrometry (MS)

The mass spectrum of this compound exhibits a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

m/zIonNotes
173[M+H]⁺Corresponds to the molecule with the ⁷⁹Br isotope.[1]
175[M+H]⁺Corresponds to the molecule with the ⁸¹Br isotope.[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pure Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Vortex mixer or sonicator

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]

    • Ensure the sample is fully dissolved. Gentle warming, vortexing, or sonication may be applied if necessary.

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

    • Add a small amount of TMS as an internal standard for chemical shift referencing (typically to 0 ppm).

    • Cap the NMR tube securely and label it.

  • Spectrometer Setup and Data Acquisition:

    • Insert the prepared NMR tube into the spectrometer's sample holder.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • For ¹H NMR, acquire the spectrum using standard parameters (e.g., 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds).

    • For ¹³C NMR, acquire the spectrum using appropriate parameters, which may include a larger number of scans and a wider spectral width.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS peak at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain a high-quality FT-IR transmission spectrum of solid this compound.

Materials and Equipment:

  • This compound sample

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet die set

  • Hydraulic press

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place approximately 1-2 mg of the this compound sample into the agate mortar.

    • Add about 100-200 mg of dry, IR-grade KBr to the mortar.

    • Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.

    • Transfer a portion of the powdered mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[3]

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the wavenumbers of significant absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of this compound and its fragments.

Materials and Equipment:

  • This compound sample

  • Suitable solvent (e.g., methanol, acetonitrile)

  • Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent. The concentration will depend on the sensitivity of the instrument.

    • For direct infusion, the sample solution is drawn into a syringe and infused into the ion source at a constant flow rate.

    • Alternatively, the sample can be introduced via a chromatographic system like GC-MS or LC-MS.

  • Ionization and Analysis:

    • The sample is introduced into the ion source where molecules are converted into gas-phase ions.[4][5]

    • In the mass analyzer, the ions are separated based on their mass-to-charge (m/z) ratio.[4]

    • The detector records the abundance of ions at each m/z value.

  • Data Interpretation:

    • The resulting mass spectrum plots ion intensity versus m/z.

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Analyze the isotopic pattern, particularly the M+ and M+2 peaks, to confirm the presence and number of bromine atoms.

    • Examine the fragmentation pattern to gain further structural information.

Conclusion

The spectroscopic data and protocols provided in this guide serve as a fundamental resource for the identification and characterization of this compound. The predicted NMR data offers a valuable starting point for spectral assignment, while the expected IR and confirmed MS data provide key structural and compositional information. Adherence to the detailed experimental protocols will enable researchers to generate high-quality, reproducible spectroscopic data, facilitating its application in drug discovery and chemical synthesis.

References

An In-depth Technical Guide on the Solubility of 2-Amino-4-bromopyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-4-bromopyridine, a key intermediate in the pharmaceutical and agrochemical industries. While specific quantitative solubility data is not widely available in public literature, this document outlines the known qualitative solubility profile, provides detailed experimental protocols for determining precise solubility values, and presents a logical workflow for these experimental procedures.

Qualitative Solubility Profile

This compound is a crystalline solid at room temperature. Its solubility is largely dictated by the polarity of the solvent, a common characteristic for heterocyclic compounds containing both a hydrogen bond donor (the amino group) and a polar ring system.

General solubility observations indicate the following:

  • High Solubility: The compound is reported to be soluble in highly polar organic solvents such as N,N-dimethylformamide (DMF).

  • Slight Solubility: It exhibits slight or limited solubility in moderately polar solvents like methanol (B129727) and chloroform.[1]

  • Poor Solubility: In low-polarity or non-polar solvents, such as ether and petroleum ether, this compound has poor solubility.

  • Insolubility: The compound is generally considered insoluble in water.

A calculated Log S value of -1.61, which corresponds to a predicted aqueous solubility of 4.21 mg/mL, is available; however, this is a computational estimation and should be confirmed by experimental data.

Quantitative Solubility Data

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Methanol
Ethanol
Isopropanol
Acetone
Ethyl Acetate
Acetonitrile
Dichloromethane
Chloroform
N,N-Dimethylformamide (DMF)
Toluene

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data, the following experimental protocols are recommended. The primary method described is the widely accepted "shake-flask" or equilibrium solubility method, followed by two common analytical techniques for concentration measurement.

Equilibrium Solubility Determination: Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Screw-capped vials or flasks

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean, dry vial to remove all undissolved solids.

  • Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for the chosen analytical method (Gravimetric or UV-Vis Spectrophotometry).

Analytical Method 1: Gravimetric Analysis

This is a straightforward method for determining the concentration of the solute in the saturated solution.

Procedure:

  • Sample Preparation: Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.

  • Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the compound's decomposition point may be used.

  • Drying and Weighing: Once the solvent is fully evaporated, dry the residue to a constant weight in a desiccator or oven.

  • Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

    S ( g/100 mL) = (Weight of residue (g) / Volume of sample (mL)) * 100

Analytical Method 2: UV-Vis Spectrophotometry

This method is suitable if this compound exhibits sufficient UV absorbance in the chosen solvent.

Procedure:

  • Determine Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the solvent and scan its UV-Vis spectrum (e.g., from 200-400 nm) to determine the wavelength of maximum absorbance.

  • Prepare a Calibration Curve:

    • Create a series of standard solutions of known concentrations of this compound in the chosen solvent.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Analyze the Saturated Solution:

    • Take the accurately diluted sample of the filtered saturated solution prepared in the shake-flask method.

    • Measure its absorbance at the λmax.

  • Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature (24-72 hours) seal_vial->agitate sediment Allow excess solid to sediment agitate->sediment filter_sample Withdraw and filter supernatant sediment->filter_sample analytical_method Analyze filtrate concentration filter_sample->analytical_method gravimetric Gravimetric Analysis analytical_method->gravimetric  If applicable uv_vis UV-Vis Spectrophotometry analytical_method->uv_vis  If applicable calculate Calculate Solubility (e.g., g/100 mL, mol/L) gravimetric->calculate uv_vis->calculate end End calculate->end

References

An In-depth Technical Guide to 2-Amino-4-bromopyridine: Physicochemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties and key synthetic routes for 2-Amino-4-bromopyridine, a versatile intermediate in the pharmaceutical and agrochemical industries.[1] This document is intended for researchers, scientists, and professionals in drug development and material science who utilize this compound in their work.

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound. The reported values for melting point exhibit some variation across different sources, which is common for chemical compounds and can depend on the purity and the method of determination.

PropertyValueSource
Molecular Formula C₅H₅BrN₂[1][2]
Molecular Weight 173.01 g/mol [1]
Melting Point 136-148 °C[1][2][3]
Boiling Point 268.2 °C at 760 mmHg[2]
Appearance Off-white to light yellow solid[1]
Purity ≥ 97%[4]
CAS Number 84249-14-9[1][2]

Experimental Protocols: Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported. The choice of method may depend on factors such as the availability of starting materials, desired scale, and safety considerations. Below are detailed descriptions of prominent synthetic pathways.

Synthesis Route 1: From 4-Bromopyridine (B75155) Hydrochloride

This method involves a three-step process starting from 4-bromopyridine hydrochloride, proceeding through esterification, amination, and finally a Hofmann degradation reaction.[5][6]

Step 1: Esterification

  • 4-bromopyridine hydrochloride is esterified to yield crude 4-bromo-2-pyridinecarboxylic acid ethyl ester.[5]

Step 2: Amination

  • The crude 4-bromo-2-pyridinecarboxylic acid ethyl ester from the previous step is subjected to an amination reaction to produce 4-bromo-2-pyridinecarboxamide.[5]

Step 3: Hofmann Degradation

  • The resulting 4-bromo-2-pyridinecarboxamide undergoes a Hofmann degradation reaction to yield the final product, this compound.[5]

  • The crude product can be purified by crystallization with toluene (B28343) to obtain the pure compound.[5]

G A 4-Bromopyridine Hydrochloride B 4-Bromo-2-pyridinecarboxylic acid ethyl ester (crude) A->B Esterification C 4-Bromo-2-pyridinecarboxamide B->C Amination D This compound C->D Hofmann Degradation

Caption: Synthesis of this compound from 4-Bromopyridine Hydrochloride.

Synthesis Route 2: From 2,4-Dibromopyridine-N-oxide

This alternative synthesis involves a two-step process starting with 2,4-dibromopyridine-N-oxide. This method is noted for having fewer reaction steps and a high overall yield, making it suitable for larger-scale preparations.[7]

Step 1: Amination

  • The starting material, 2,4-dibromopyridine-N-oxide, undergoes an amination reaction with ammonia (B1221849) water in a sealed vessel at a temperature of 60-110 °C.[7]

Step 2: Reduction

  • The intermediate from the amination step is then subjected to a reduction reaction to yield this compound.[7]

  • The reduction can be achieved using reduced iron powder in the presence of a small amount of hydrochloric acid, with the reaction mixture heated to reflux.[7]

  • After the reaction is complete, the product is isolated by filtration and can be purified by washing with water and drying.[7]

G A 2,4-Dibromopyridine-N-oxide B Ammoniated Intermediate A->B Amination (Ammonia water) C This compound B->C Reduction (e.g., Fe/HCl)

Caption: Synthesis of this compound from 2,4-Dibromopyridine-N-oxide.

Synthesis Route 3: From TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE

A laboratory-scale synthesis can be performed starting from tert-butyl 4-bromopyridin-2-ylcarbamate.[8]

Procedure:

  • tert-Butyl 4-bromopyridin-2-ylcarbamate (0.73 mmol) is suspended in water (1 mL).[8]

  • Hydrobromic acid (1 mL, 48 wt. % in water) is added to the suspension.[8]

  • The reaction mixture is stirred for 16 hours at room temperature.[8]

  • The mixture is then poured into an aqueous solution of sodium bicarbonate (25 mL) and extracted with ethyl acetate (B1210297) (3 x 25 mL).[8]

  • The combined organic phases are dried over magnesium sulfate (B86663) and the solvent is removed under reduced pressure.[8]

  • The crude product is purified by column chromatography using ethyl acetate as the eluent to give the pure this compound.[8]

This guide provides essential data and methodologies for researchers working with this compound. The versatility of this compound as a building block in the synthesis of biologically active molecules underscores its importance in medicinal chemistry and related fields.[1]

References

Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromopyridine is a pivotal heterocyclic building block in the fields of pharmaceutical and agrochemical research and development.[1][][3] Its unique structure, featuring both a reactive bromine atom and an amino group on the pyridine (B92270) ring, allows for versatile functionalization, making it a key intermediate in the synthesis of complex, biologically active molecules.[][4] This technical guide provides an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in organic synthesis and drug discovery.[][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 84249-14-9[1][5][6]
Molecular Formula C₅H₅BrN₂[1][5][6][7]
Molecular Weight 173.01 g/mol [5][6][7]
Appearance Off-white to light yellow solid[1]
Melting Point 142-146 °C[6]
Boiling Point 268.2 °C[6]
Purity ≥ 99% (HPLC)[1]

Synthetic Pathways

Several synthetic routes for the preparation of this compound have been developed. The following sections detail the most prominent and scalable methods.

Route 1: From 4-Bromopyridine (B75155) Hydrochloride via Hofmann Degradation

This widely used, multi-step synthesis starts from the readily available 4-bromopyridine hydrochloride and proceeds through esterification, amination, and a final Hofmann degradation.[4][5][8] This method is noted for its low raw material cost, high yield, and suitability for industrial-scale production.[4][8]

Reaction Workflow: Synthesis via Hofmann Degradation

cluster_0 Step 1: Esterification cluster_1 Step 2: Amination cluster_2 Step 3: Hofmann Degradation 4-Bromopyridine HCl 4-Bromopyridine HCl Ethyl 4-bromopyridine-2-carboxylate Ethyl 4-bromopyridine-2-carboxylate 4-Bromopyridine HCl->Ethyl 4-bromopyridine-2-carboxylate Ethyl acetate (B1210297), H₂O₂, FeSO₄, H₂SO₄, CH₂Cl₂ Ethyl 4-bromopyridine-2-carboxylate_2 Ethyl 4-bromopyridine-2-carboxylate 4-Bromopyridine-2-carboxamide 4-Bromopyridine-2-carboxamide Ethyl 4-bromopyridine-2-carboxylate_2->4-Bromopyridine-2-carboxamide Ammonia (B1221849) solution 4-Bromopyridine-2-carboxamide_2 4-Bromopyridine-2-carboxamide This compound This compound 4-Bromopyridine-2-carboxamide_2->this compound Br₂, NaOH, H₂O

Caption: Three-step synthesis of this compound.

Step 1: Esterification of 4-Bromopyridine Hydrochloride [4]

  • In a 20-liter three-necked flask, add ethyl acetate and cool to 0°C.

  • Slowly add hydrogen peroxide under mechanical stirring, maintaining the temperature below 0°C.

  • In a separate 200-liter reactor, add dichloromethane (B109758) and a solution of 4-bromopyridine hydrochloride (5 kg) in dichloromethane.

  • To the 200-liter reactor, add ferrous sulfate (B86663) and a 50 wt% sulfuric acid solution.

  • Cool the mixture to -10°C under stirring.

  • Slowly add the prepared reagent from the flask dropwise, maintaining the temperature between -10°C and 0°C.

  • After the addition is complete, stir and heat the mixture for one hour. Monitor the reaction by TLC.

  • Upon completion, add the reaction mixture to 100 liters of water, stir for 30 minutes, and separate the layers.

  • Concentrate the organic phase to obtain crude ethyl 4-bromopyridine-2-carboxylate (8.5 kg). This crude product is used directly in the next step.

Step 2: Amination [4]

  • Add the crude ethyl 4-bromopyridine-2-carboxylate (8.5 kg) in batches to 35 liters of ammonia solution.

  • Stir the mixture overnight.

  • Centrifuge the mixture, wash the solid with ethyl acetate, and centrifuge again to obtain 4-bromopyridine-2-carboxamide (4.5 kg).

Step 3: Hofmann Degradation [4][8]

  • In a 50-liter reactor, add water and sodium hydroxide, and cool the solution to 0°C under stirring.

  • Add bromine dropwise. After the addition is complete, cool the mixture to -10°C.

  • Add the 4-bromopyridine-2-carboxamide in batches.

  • After the addition is complete, stir and heat the mixture at 80°C for one hour. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and centrifuge to obtain the crude product.

  • Purify the crude product by crystallization with toluene (B28343) to obtain pure this compound (1.5 kg).

StepStarting MaterialReagentsProductYield
1. Esterification4-Bromopyridine hydrochloride (5 kg)Ethyl acetate, H₂O₂, FeSO₄, H₂SO₄, CH₂Cl₂Crude Ethyl 4-bromopyridine-2-carboxylate (8.5 kg)Not specified
2. AminationCrude Ethyl 4-bromopyridine-2-carboxylate (8.5 kg)Ammonia solution4-Bromopyridine-2-carboxamide (4.5 kg)Not specified
3. Hofmann Degradation4-Bromopyridine-2-carboxamideBr₂, NaOH, H₂OThis compound (1.5 kg)Not specified

Note: The provided source gives masses of reactants and products but does not explicitly state percentage yields for each step.

Route 2: From 2,4-Dibromopyridine-N-oxide

This two-step method offers a high-yield synthesis of this compound from 2,4-dibromopyridine-N-oxide through an ammoniation reaction followed by a reduction.[9] This route is advantageous due to its fewer reaction steps and high overall yield, making it suitable for large-scale preparation.[9]

Reaction Workflow: Synthesis from N-oxide

cluster_0 Step 1: Ammoniation cluster_1 Step 2: Reduction 2,4-Dibromopyridine-N-oxide 2,4-Dibromopyridine-N-oxide Intermediate This compound-N-oxide 2,4-Dibromopyridine-N-oxide->Intermediate Ammonia water, 60-110°C Intermediate_2 This compound-N-oxide Product This compound Intermediate_2->Product Reduced iron powder, HCl, Ethanol (B145695), 60-80°C

Caption: Two-step synthesis from 2,4-dibromopyridine-N-oxide.

Step 1: Ammoniation

  • The raw material, 2,4-dibromopyridine-N-oxide, is subjected to an ammoniation reaction with ammonia water in a sealed vessel.

  • The reaction is carried out at a temperature between 60°C and 110°C.

Step 2: Reduction

  • In a 2-liter four-necked bottle, add 1 liter of ethanol and the intermediate from the previous step (79.59 g, 0.421 mol).

  • With mechanical stirring, add reduced iron powder (235.8 g, 4.21 mol) and concentrated HCl (7.5 mL).

  • Heat the mixture to reflux (76°C) for 5 hours.

  • After the reaction is complete, cool the solution to room temperature.

  • Filter the reaction mixture through diatomaceous earth.

  • Concentrate the filtrate.

  • Filter the resulting solid, wash with water, and dry to obtain this compound as a faint yellow solid (58.6 g).

StepStarting MaterialReagentsProductOverall YieldPurity
1 & 22,4-Dibromopyridine-N-oxide1. Ammonia water2. Reduced iron powder, HCl, EthanolThis compound80.5%99%
Route 3: From tert-Butyl 4-bromopyridin-2-ylcarbamate

This laboratory-scale synthesis involves the deprotection of a Boc-protected aminopyridine derivative.[5]

Reaction Workflow: Deprotection Synthesis

Start tert-Butyl 4-bromopyridin-2-ylcarbamate End This compound Start->End HBr (48% in water), 16h stirring

Caption: Synthesis via deprotection of a Boc-protected precursor.

  • Suspend tert-Butyl 4-bromopyridin-2-ylcarbamate (200 mg, 0.73 mmol) in water (1 mL).

  • Add hydrobromic acid (1 mL, 48 wt. % in water).

  • Stir the reaction mixture for 16 hours.

  • Pour the mixture into an aqueous NaHCO₃ solution (25 mL).

  • Extract with EtOAc (3 x 25 mL).

  • Combine the organic phases, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography (eluent: neat EtOAc) to obtain the title compound (73 mg).

Starting MaterialReagentsProductYield
tert-Butyl 4-bromopyridin-2-ylcarbamate (200 mg)HBr (48% in water)This compound (73 mg)58%

Conclusion

The synthesis of this compound can be achieved through several effective routes, with the choice of method depending on factors such as scale, cost, and available starting materials. The three-step synthesis starting from 4-bromopyridine hydrochloride and the two-step synthesis from 2,4-dibromopyridine-N-oxide are particularly well-suited for larger-scale production due to their high yields and cost-effective reagents.[4][8][9] The deprotection method provides a viable laboratory-scale alternative.[5] This guide has provided detailed protocols and quantitative data to assist researchers and drug development professionals in the efficient synthesis of this crucial pharmaceutical intermediate.

References

An In-Depth Technical Guide to the Biological Activity of 2-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-bromopyridine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. While extensively utilized as a building block in medicinal chemistry, emerging evidence suggests that this compound itself possesses intrinsic biological activities of significant interest. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its roles as a nicotinic acetylcholine (B1216132) receptor (nAChR) antagonist and a potential anticancer agent. Detailed experimental protocols and a summary of available quantitative data are presented to facilitate further research and drug discovery efforts.

Introduction

This compound is a substituted pyridine (B92270) derivative characterized by an amino group at the 2-position and a bromine atom at the 4-position. This unique arrangement of functional groups imparts a high degree of reactivity, making it a valuable precursor for the synthesis of complex pharmaceutical and agrochemical compounds.[1] Beyond its role as a synthetic intermediate, this compound has been identified as a potent and selective antagonist of the nicotinic acetylcholine receptor (nAChR) and has demonstrated the ability to inhibit the proliferation of cancer cells in vitro.[2] This guide aims to consolidate the current understanding of the biological activities of this compound, providing a technical resource for researchers in the field.

Key Biological Activities

The primary reported biological activities of this compound are its antagonism of nAChRs and its antiproliferative effects on cancer cells.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

This compound has been identified as a potent and selective antagonist of the nicotinic acetylcholine receptor (nAChR).[2] nAChRs are ligand-gated ion channels that play a critical role in synaptic transmission in the central and peripheral nervous systems. Their modulation is a key therapeutic strategy for a range of neurological disorders. The antagonistic activity of this compound at these receptors suggests its potential as a lead compound for the development of novel therapeutics targeting nAChR-mediated signaling.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells.[2] The precise mechanism of its anticancer activity is not yet fully elucidated, but it may be linked to its interaction with nAChRs, which are known to be expressed on various cancer cells and can influence tumor growth and angiogenesis. Additionally, the structural similarity of 2-aminopyridine (B139424) derivatives to known tubulin polymerization inhibitors suggests a potential alternative or complementary mechanism of action.

Quantitative Data

Compound/DerivativeBiological ActivityCell Line/TargetQuantitative Data (IC50/MIC)Reference
2-Amino-4-chloropyridine derivativesAntibacterialS. aureus, B. subtilisMIC: 2-7 µg/mL[3]
Pyridine-bridged combretastatin-A4 analoguesAnticancer (Tubulin Polymerization Inhibition)Various cancer cell linesIC50 in the low nanomolar range[4]
2-Amino-4-(1-piperidine) pyridineAnticancerHCT116, HT29 (Colon cancer)Concentration-dependent reduction in viability[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of this compound.

Nicotinic Acetylcholine Receptor (nAChR) Competitive Binding Assay

This protocol is adapted from standard procedures for radioligand binding assays to determine the affinity of a test compound for nAChRs.

Workflow for nAChR Competitive Binding Assay

prep Prepare nAChR-expressing cell membranes incubation Incubate membranes, radioligand, and compound prep->incubation radioligand Prepare radioligand solution (e.g., [3H]epibatidine) radioligand->incubation compound Prepare serial dilutions of this compound compound->incubation separation Separate bound and free radioligand (filtration) incubation->separation quantification Quantify bound radioactivity (scintillation counting) separation->quantification analysis Calculate Ki value quantification->analysis

Caption: Workflow for a nicotinic acetylcholine receptor competitive binding assay.

Materials:

  • Membrane preparation from cells expressing the desired nAChR subtype.

  • Radioligand (e.g., [³H]epibatidine).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • In a 96-well plate, combine the nAChR-expressing cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Include control wells for total binding (no competitor) and non-specific binding (excess of a known nAChR ligand).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Cell Viability/Proliferation (MTT) Assay

This protocol describes the use of the MTT assay to assess the effect of this compound on cancer cell viability.

Workflow for MTT Cell Viability Assay

seed Seed cancer cells in a 96-well plate treat Treat cells with serial dilutions of this compound seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT reagent to each well incubate->mtt incubate_mtt Incubate for 2-4 hours mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 value read->analyze

Caption: Workflow for an MTT cell viability and proliferation assay.

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubate the plate for a period of 24 to 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[5]

  • Add the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This protocol is for a fluorescence-based assay to determine if this compound inhibits tubulin polymerization.

Workflow for Tubulin Polymerization Assay

prepare Prepare tubulin and compound solutions on ice initiate Initiate polymerization by warming to 37°C prepare->initiate monitor Monitor fluorescence increase over time initiate->monitor analyze Analyze polymerization kinetics to determine inhibition monitor->analyze

Caption: Workflow for an in vitro tubulin polymerization assay.

Materials:

  • Purified tubulin protein.

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • GTP solution.

  • Fluorescent reporter for tubulin polymerization.

  • This compound.

  • Known tubulin inhibitor (e.g., nocodazole) and stabilizer (e.g., paclitaxel) as controls.

  • Temperature-controlled microplate reader.

Procedure:

  • On ice, prepare a reaction mixture containing tubulin, polymerization buffer, GTP, and the fluorescent reporter.

  • Add this compound or control compounds at various concentrations to the wells of a 96-well plate.[6]

  • Add the tubulin reaction mixture to the wells.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C to initiate polymerization.[7][8]

  • Measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes).

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of this compound on the rate and extent of tubulin polymerization.[9]

Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by this compound is limited, studies on its derivatives provide insights into potential mechanisms.

Wnt/β-catenin Signaling Pathway

A derivative of 2-aminopyrimidine (B69317) has been shown to be a canonical Wnt/β-catenin activator.[10] The Wnt pathway is crucial in cell fate determination, proliferation, and migration. Its dysregulation is a hallmark of many cancers. The potential for this compound or its derivatives to modulate this pathway warrants further investigation.

Potential Modulation of the Wnt/β-catenin Pathway

cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled (Dsh) Frizzled->Dsh LRP->Dsh GSK3b GSK3β Dsh->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation Axin Axin APC APC Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Compound 2-Aminopyridine Derivative Compound->BetaCatenin Stabilizes/Activates

Caption: A simplified diagram of the canonical Wnt/β-catenin signaling pathway, indicating a potential point of modulation by 2-aminopyridine derivatives.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling pathways are central to the regulation of cell proliferation, differentiation, and survival.[11][12] Given the antiproliferative effects of this compound, it is plausible that it may exert its effects through modulation of one or more of the MAPK cascades (e.g., ERK, JNK, p38).

Overview of MAPK Signaling Cascades

Stimuli Extracellular Stimuli MAPKKK MAPKKK (e.g., Raf, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors CellularResponse Cellular Response (Proliferation, Differentiation, etc.) TranscriptionFactors->CellularResponse Compound This compound Compound->MAPK Potential Inhibition?

Caption: A generalized schematic of a MAPK signaling pathway, a potential target for this compound's antiproliferative activity.

Conclusion

This compound is a molecule of significant interest, not only as a versatile synthetic intermediate but also for its inherent biological activities. Its role as a nicotinic acetylcholine receptor antagonist and its potential as an anticancer agent highlight the need for further in-depth investigation. The experimental protocols and data on related compounds provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound and to elucidate its mechanisms of action and effects on key cellular signaling pathways. Future studies should focus on obtaining precise quantitative data for the parent compound and identifying its direct molecular targets to fully realize its potential in drug discovery and development.

References

The Strategic Role of 2-Amino-4-bromopyridine in the Development of Next-Generation Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the global agricultural sector grapples with the dual challenges of ensuring food security and promoting environmental sustainability, the demand for innovative and effective crop protection solutions has never been more critical. In this context, the versatile chemical intermediate, 2-Amino-4-bromopyridine, has emerged as a pivotal building block in the synthesis of a new generation of agrochemicals. This technical guide provides an in-depth analysis of the potential applications of this compound in the development of novel herbicides, insecticides, and fungicides, offering valuable insights for researchers, scientists, and professionals in the agrochemical industry.

Introduction: The Versatility of a Key Intermediate

This compound is a substituted pyridine (B92270) derivative recognized for its utility as a starting material in the synthesis of complex organic molecules.[1] Its unique structure, featuring both a reactive bromine atom and an amino group, allows for a wide range of chemical modifications, making it an ideal scaffold for the development of new active ingredients with diverse biological activities.[2] The strategic placement of the bromine and amino functionalities enables chemists to introduce various toxophores and tailor the physicochemical properties of the final compounds to enhance their efficacy and selectivity.

Applications in Herbicide Development

While direct commercial examples are still emerging, the structural motifs accessible from this compound are prevalent in several classes of herbicides. The pyridine ring is a core component of many herbicides that act as synthetic auxins or inhibitors of key plant enzymes.

Potential Synthesis of Pyridine-Based Herbicides

The amino group of this compound can be readily acylated or arylated to produce a variety of N-substituted derivatives. For instance, reaction with various picolinic acids could lead to the formation of N-(4-bromopyridin-2-yl)picolinamides, a class of compounds known for their herbicidal activity.

Experimental Protocol: General Synthesis of N-(4-bromopyridin-2-yl)picolinamides

A general synthetic route could involve the following steps:

  • Activation of Picolinic Acid: A substituted picolinic acid (1.1 equivalents) is dissolved in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes to form the activated ester.

  • Coupling Reaction: this compound (1.0 equivalent) is added to the reaction mixture. A catalytic amount of a base, such as 4-dimethylaminopyridine (B28879) (DMAP), may be added to facilitate the reaction.

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature for 12-24 hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove any precipitated urea (B33335) byproduct. The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired N-(4-bromopyridin-2-yl)picolinamide.

Mode of Action: Synthetic Auxins

Many pyridine-based herbicides function as synthetic auxins. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing plant death.

Synthetic Auxin Mode of Action.

Applications in Insecticide Development

The aminopyridine scaffold is a key feature in several classes of insecticides, most notably the neonicotinoids and other compounds that target the insect nervous system.

Potential Synthesis of Novel Insecticidal Derivatives

Derivatization of this compound can lead to novel compounds with potential insecticidal activity. For example, reaction of the amino group with various electrophiles can introduce pharmacophores known to interact with insect nicotinic acetylcholine (B1216132) receptors (nAChRs) or other neuronal targets.

Experimental Protocol: General Insecticidal Bioassay (Leaf-Dip Method)

A common method for evaluating the insecticidal activity of new compounds is the leaf-dip bioassay:

  • Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO) to create stock solutions. A series of dilutions are then prepared in water containing a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

  • Treatment: Leaf discs from a susceptible host plant (e.g., cabbage for aphids) are dipped into the test solutions for a standardized period (e.g., 10-30 seconds). Control discs are dipped in the solvent-surfactant solution without the test compound.

  • Infestation: After air-drying, the treated leaf discs are placed in petri dishes containing a moist filter paper. A known number of test insects (e.g., 10-20 adult aphids) are then introduced onto each leaf disc.

  • Incubation and Assessment: The petri dishes are maintained under controlled conditions of temperature, humidity, and light. Mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. The LC50 (lethal concentration for 50% of the population) values are then calculated using probit analysis.

Mode of Action: Targeting the Insect Nervous System

Many pyridine-based insecticides act as agonists or antagonists of receptors in the insect central nervous system. A key target is the nicotinic acetylcholine receptor (nAChR).

Insecticidal action at the nicotinic acetylcholine receptor.

Applications in Fungicide Development

The development of fungicides with novel modes of action is crucial to combat the growing issue of resistance in pathogenic fungi. The pyridine ring is present in several classes of fungicides, including those that inhibit mitochondrial respiration.

Potential Synthesis of Pyridine-Thiazole Fungicides

A promising avenue for the application of this compound is in the synthesis of pyridine-thiazole carboxamides. The amino group can be converted to an isothiocyanate, which can then be reacted with an α-haloketone to form a thiazole (B1198619) ring. The resulting aminothiazole can be further derivatized to produce a range of carboxamides.

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

The in vitro antifungal activity of synthesized compounds can be determined using the poisoned food technique:

  • Preparation of Media: A suitable fungal growth medium, such as Potato Dextrose Agar (B569324) (PDA), is prepared and autoclaved.

  • Incorporation of Test Compounds: The synthesized compounds are dissolved in a minimal amount of a suitable solvent (e.g., DMSO) and added to the molten PDA at a desired final concentration. The medium is then poured into sterile petri dishes.

  • Inoculation: A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea or Rhizoctonia solani) is placed in the center of each agar plate.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25°C) in the dark.

  • Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish. The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 (effective concentration for 50% inhibition) can be determined by testing a range of concentrations.

Mode of Action: Succinate Dehydrogenase Inhibition (SDHI)

A significant class of pyridine-containing fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal respiratory chain, leading to a depletion of cellular energy.[3][4]

Mechanism of action for SDHI fungicides.

Quantitative Data Summary

The following table summarizes hypothetical efficacy data for potential agrochemical derivatives of this compound, based on published data for structurally related compounds.

Compound ClassTarget OrganismBioassayEfficacy MetricHypothetical Value Range
Herbicides
N-(Pyridin-2-yl)picolinamidesBroadleaf WeedsWhole Plant AssayGR5010 - 100 g/ha
Insecticides
Pyridine-based nAChR AgonistsAphidsLeaf-Dip AssayLC500.1 - 5 mg/L
Fungicides
Pyridine-Thiazole CarboxamidesBotrytis cinereaMycelial GrowthEC500.5 - 10 µg/mL

Conclusion and Future Outlook

This compound represents a highly valuable and versatile platform for the discovery and development of novel agrochemicals. Its favorable chemical properties and synthetic accessibility make it an attractive starting point for the creation of diverse libraries of compounds with potential herbicidal, insecticidal, and fungicidal activities. Future research efforts should focus on the synthesis and screening of a wider range of derivatives, coupled with detailed structure-activity relationship (SAR) studies and mode of action investigations. Such a focused approach will be instrumental in unlocking the full potential of this important chemical intermediate and delivering the next generation of sustainable and effective crop protection solutions.

References

Methodological & Application

Synthesis of 2-Amino-4-bromopyridine Derivatives: Application Notes and Protocols for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromopyridine is a pivotal heterocyclic building block in the synthesis of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development. Its strategic placement of an amino group and a bromine atom on the pyridine (B92270) ring allows for versatile and site-selective derivatization. The electron-donating amino group can influence the reactivity of the pyridine ring, while the bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups, leading to the generation of diverse chemical libraries for drug discovery and other applications. Derivatives of 2-aminopyridine (B139424) have shown significant potential as inhibitors of various protein kinases, playing a crucial role in modulating cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders.

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives via three principal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Key Applications of this compound Derivatives

Derivatives synthesized from this compound are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. Notably, they are key scaffolds for the development of:

  • Kinase Inhibitors: Many 2-aminopyridine derivatives have been identified as potent inhibitors of protein kinases, such as Janus kinase (JAK), Mitogen-activated protein kinase (MAPK), and Phosphoinositide 3-kinase (PI3K).[1][2][3][4] These are crucial targets in oncology and immunology.

  • Central Nervous System (CNS) Agents: The aminopyridine motif is present in drugs targeting neurological disorders.[1]

  • Antiviral and Antibacterial Agents: The versatile structure allows for the development of novel antimicrobial compounds.

Experimental Protocols and Data

The following sections provide detailed protocols and representative data for the derivatization of this compound.

Suzuki-Miyaura Coupling: Synthesis of 2-Amino-4-arylpyridines

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, boronic acid, palladium catalyst, ligand, and base in a Schlenk flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon). A->B C Add degassed solvent. B->C D Heat the mixture with stirring (e.g., 80-110 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with organic solvent. E->F G Wash with water and brine. F->G H Dry organic layer, filter, and concentrate. G->H I Purify by column chromatography. H->I

General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol:

To a dry Schlenk flask is added this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.). The flask is evacuated and backfilled with argon three times. Degassed solvent (e.g., 1,4-dioxane/water mixture) is then added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-amino-4-arylpyridine.

Quantitative Data Summary (Representative Examples):

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene (B28343)/EtOH/H₂O10085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O9088
33-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene11092
42-Thiopheneboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DMF10085

Note: Yields are based on literature for structurally similar bromopyridines and may vary for this compound.

Buchwald-Hartwig Amination: Synthesis of N-Substituted-4-aminopyridin-2-amines

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, palladium precursor, ligand, and base in a sealed tube. B Add anhydrous solvent. A->B C Add the amine coupling partner. B->C D Seal the tube and heat with vigorous stirring (e.g., 80-120 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with organic solvent. E->F G Filter through celite, wash with water and brine. F->G H Dry organic layer, filter, and concentrate. G->H I Purify by column chromatography. H->I

General workflow for the Buchwald-Hartwig amination reaction.

Detailed Protocol:

In a dry, argon-flushed sealed tube, this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine (B1218219) ligand (e.g., BINAP or Xantphos, 1.5-3 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.) are combined. Anhydrous solvent (e.g., toluene or dioxane) is added, followed by the amine (1.2 equiv.). The tube is sealed, and the mixture is heated to 80-120 °C with stirring for 12-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash column chromatography to yield the desired N-substituted-4-aminopyridin-2-amine.[5]

Quantitative Data Summary (Representative Examples):

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane11075-85
2MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10080-90
3n-ButylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄t-BuOH10070-80
4BenzylaminePd(OAc)₂ (2)DPEphos (4)NaOtBuToluene9085

Note: Yields are based on literature for analogous bromopyridine substrates and serve as a general guide.[6]

Sonogashira Coupling: Synthesis of 2-Amino-4-alkynylpyridines

The Sonogashira coupling facilitates the formation of a C-C triple bond between this compound and a terminal alkyne. This reaction is highly valuable for creating rigid scaffolds and introducing functionalities for further transformations.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A To a flask under inert atmosphere, add Pd catalyst, ligand, and Cu(I) co-catalyst. B Add solvent and stir. A->B C Add this compound, terminal alkyne, and base. B->C D Heat the mixture with stirring (e.g., 60-100 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and quench the reaction. E->F G Extract with organic solvent, wash with water and brine. F->G H Dry organic layer, filter, and concentrate. G->H I Purify by column chromatography. H->I

General workflow for the Sonogashira coupling reaction.

Detailed Protocol:

To a round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a phosphine ligand (e.g., PPh₃, 5.0 mol%), and a copper(I) co-catalyst (e.g., CuI, 5.0 mol%).[7][8] Add the solvent (e.g., DMF) and stir for 30 minutes. Then, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a base (e.g., Et₃N).[7][8] Heat the reaction mixture to 100 °C for 3 hours, monitoring the reaction progress by TLC. Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to give the desired 2-amino-4-alkynylpyridine.[7][8]

Quantitative Data Summary (Based on 2-amino-3-bromopyridine):

EntryTerminal AlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃NDMF10096
24-EthynylanisolePd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃NDMF10093
31-HexynePd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃NDMF10085
4CyclopropylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5.0)CuI (5.0)Et₃NDMF10088

Data adapted from a study on 2-amino-3-bromopyridines, which are expected to have similar reactivity.[9][10]

Application in Drug Discovery: Targeting the JAK-STAT Signaling Pathway

Many 2-aminopyridine derivatives have been investigated as inhibitors of the Janus kinase (JAK) family of tyrosine kinases.[2][3] The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, involved in immune responses, inflammation, and hematopoiesis.[11][12] Dysregulation of this pathway is implicated in various cancers and autoimmune diseases. By inhibiting JAKs, particularly JAK2, these compounds can block the downstream signaling cascade, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating gene expression.[11][12]

JAK-STAT Signaling Pathway and Inhibition:

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK Trans-phosphorylation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Nuclear Translocation DNA DNA STAT_dimer->DNA 6. Binds to DNA Transcription Gene Transcription DNA->Transcription 7. Regulates Transcription Inhibitor 2-Aminopyridine Derivative Inhibitor->JAK Inhibition

References

Application Notes and Protocols for the Suzuki Coupling of 2-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction of 2-Amino-4-bromopyridine with various aryl and heteroaryl boronic acids. This reaction is a fundamental transformation in medicinal chemistry and materials science for the synthesis of 2-amino-4-arylpyridines, which are key structural motifs in many biologically active compounds.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[1][2] It is a versatile and widely used method for the formation of carbon-carbon bonds. For substrates like this compound, the presence of the amino group can present challenges. The electron-donating nature of the amino group can affect the reactivity of the C-Br bond, and the nitrogen atom can coordinate to the palladium catalyst, potentially inhibiting its activity.[3][4] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.[3]

Data Presentation

The following tables summarize quantitative data for the Suzuki coupling of aminopyridine derivatives with various boronic acids under different reaction conditions. This data, collated from various studies, is intended to provide general trends and a basis for comparison when optimizing the reaction for this compound.

Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of Amino-halopyridines

EntryPyridine SubstrateBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-6-bromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O901285
22-Amino-6-bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100892
33-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane1001899[5]
45-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd₂(dba)₃ / RuPhosK₃PO₄1,4-Dioxane1001882[5]
54-Bromo-N-(tert-butyl)pyridin-2-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O1001675[4]

Table 2: Effect of Base and Solvent on the Suzuki Coupling of Bromopyridines

EntryPyridine SubstrateBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePhenylboronic acidPd(OAc)₂K₂CO₃DMF/H₂O100295
22-BromopyridinePhenylboronic acidPd(OAc)₂Cs₂CO₃1,4-Dioxane801288
35-Bromo-2-methylpyridin-3-amine4-Formylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901278[6]
42,6-DibromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O902491
52-Bromopyridine4-Tolylboronic acidPd/CK₃PO₄Isopropanol/H₂O80492[7]

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂/ligand combination)

  • Ligand (if using a precursor like Pd(OAc)₂, e.g., SPhos, XPhos, RuPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water (4:1), Toluene, DMF)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate (B1210297) for extraction

  • Brine solution

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv). If using a solid palladium catalyst and ligand, add them at this stage.[4]

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. If using a catalyst precursor like Pd(OAc)₂, add the catalyst and ligand solution at this point under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material (this compound) is consumed. Reaction times can vary from a few hours to 24 hours.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the desired 2-amino-4-arylpyridine product.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_complex1 R¹-Pd(II)(X)L_n (Oxidative Addition) pd0->pd_complex1 R¹-X (this compound) pd_complex2 R¹-Pd(II)(R²)L_n (Transmetalation) pd_complex1->pd_complex2 R²-B(OR)₂ (Arylboronic acid) + Base pd_complex2->pd0 product R¹-R² (Product) pd_complex2->product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Substrate, Boronic Acid, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert addition Add Degassed Solvent & Catalyst/Ligand inert->addition reaction Heat and Stir (80-110 °C) addition->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up (Extraction with Ethyl Acetate) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: 2-Amino-4-arylpyridine purification->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction is particularly valuable in medicinal chemistry and drug development due to its wide substrate scope and tolerance of various functional groups.[1] The synthesis of substituted aminopyridines is of great interest as this structural motif is a key pharmacophore in numerous biologically active molecules.[1] This document provides a detailed protocol for the Buchwald-Hartwig amination of 2-Amino-4-bromopyridine, a key intermediate for the synthesis of various substituted diaminopyridine derivatives.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine (B1218219) ligand and a base.[2] The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination steps.[2][4] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific amine coupling partner.[2]

Data Presentation

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of bromopyridines with various amines. These conditions can serve as a starting point for the optimization of the reaction with this compound.

Amine Palladium Source Ligand Base Solvent Temp (°C) Yield (%) Reference
ArylaminePd(OAc)₂ (0.05 equiv)BINAP (0.08 equiv)Cs₂CO₃ (10 equiv)Toluene110Not Specified[5]
Volatile Amines (e.g., Dimethylamine)Pd(OAc)₂ (1-5 mol%)dppp (1.5 - 7.5 mol%)NaOtBu (1.4 - 2.0 equiv)Toluene8055-98[2][6]
MorpholinePd₂(dba)₃XPhosNaOtBuTolueneReflux94[2]
N-MethylanilinePd₂(dba)₃BINAPNaOtBuToluene100Good to Excellent[2]

Experimental Protocols

The following is a general experimental protocol that can be adapted for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 2.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, XPhos, or dppp) (2-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)) (1.5-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Reaction vessel (e.g., oven-dried Schlenk flask or sealed tube)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂; 1-5 mol%), the phosphine ligand (e.g., Xantphos; 2-10 mol%), and the base (e.g., NaOtBu; 1.5-3.0 equiv).[1] For volatile amines, a sealed tube or pressure vessel is recommended.[2][7]

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) to the reaction vessel.[2]

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.[1]

  • Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The reaction time can vary from 2 to 24 hours.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted 2,4-diaminopyridine derivative.[2]

Visualizations

Experimental Workflow Diagram

Buchwald_Hartwig_Amination_Workflow Experimental Workflow for Buchwald-Hartwig Amination A Reaction Setup (this compound, Amine, Pd Catalyst, Ligand, Base) B Add Anhydrous Solvent (e.g., Toluene) A->B C Inert Atmosphere (Argon or Nitrogen) B->C D Heating and Stirring (80-120 °C, 2-24h) C->D E Reaction Monitoring (TLC or LC-MS) D->E F Work-up (Cool, Dilute, Wash) E->F Upon Completion G Purification (Column Chromatography) F->G H Product (Substituted 2,4-Diaminopyridine) G->H

Caption: Workflow for the Buchwald-Hartwig amination.

Catalytic Cycle Diagram

Catalytic_Cycle Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)Ln OA Oxidative Addition PdII R-Pd(II)(Br)Ln OA->PdII LE Ligand Exchange Amine HNR'R'' PdII->Amine + HNR'R'' Amine_Complex [R-Pd(II)(HNR'R'')Ln]Br LE->Amine_Complex Deprotonation Deprotonation (Base) Amido_Complex R-Pd(II)(NR'R'')Ln Deprotonation->Amido_Complex RE Reductive Elimination Product R-NR'R'' Amido_Complex->Product - Product RE->Pd0 ArBr Ar-Br ArBr->OA + Ar-Br Amine->LE

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-Amino-4-bromopyridine, a key building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications. The versatility of the amino and bromo functionalities on the pyridine (B92270) ring makes it an ideal substrate for a range of C-C and C-N bond-forming reactions.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient construction of complex molecular architectures.[1] this compound is a valuable heterocyclic intermediate, and its functionalization through cross-coupling reactions allows for the synthesis of a diverse array of substituted aminopyridines. These structures are prevalent in many biologically active compounds, making these reactions highly relevant to drug discovery and development.[2] This document outlines protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings with this compound, presenting quantitative data and detailed methodologies to guide researchers in their synthetic endeavors.

Data Presentation: A Comparative Overview of Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions with this compound and its close analogs. This data is intended to provide a comparative baseline for reaction development and optimization.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

EntryBromopyridine SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-Amino-6-bromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene (B28343)1001295
22-Amino-6-bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene1001292
32-BromopyridinePhenylboronic acidPd(OAc)₂ (3)NoneK₂CO₃ (2.0)Isopropanol/Water800.598
45-Bromopyridin-2-amineStyrene (B11656)Pd(OAc)₂ (0.1)P(o-tol)₃ (0.2)Et₃N (2.0)DMF100285

Note: Data for entries 1 and 2 are based on protocols for the closely related 2-Amino-6-bromopyridine, which are expected to provide a good starting point for this compound.[3]

Table 2: Heck Coupling of Bromopyridines with Alkenes

EntryBromopyridine SubstrateAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
15-Bromopyridin-2-amineStyrenePd(OAc)₂ (0.1)P(o-tol)₃ (0.2)Et₃N (2.0)DMF100285[2]
22-BromopyridineStyrenePd(OAc)₂ (1)NoneEt₃N (1.5)NMP130490
32-Amino-5-bromopyridineStyrenePd-complex (0.25)NoneEt₃N (3.0)DMF1301.592[4]

Table 3: Sonogashira Coupling of Aminobromopyridines with Terminal Alkynes

EntryBromopyridine SubstrateAlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃N (2.0)DMF100396[1]
22-Amino-3-bromopyridine1-OctynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃N (2.0)DMF100385[1]
32-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃N (2.0)DMF100395[1]

Note: The conditions reported for 2-Amino-3-bromopyridine are expected to be readily adaptable for this compound.

Table 4: Buchwald-Hartwig Amination of Bromopyridines

EntryBromopyridine SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1001898
22-Bromopyridinen-ButylaminePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃ (1.5)Dioxane1002485
32-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd₂(dba)₃ (2)BINAP (4)NaOtBu (2.8)Toluene80460[5]

Note: These general conditions for bromopyridines serve as a strong starting point for the amination of this compound.

Experimental Protocols

The following are detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound. These protocols are based on established methodologies for similar substrates and should be optimized for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is adapted from procedures for the Suzuki coupling of aminobromopyridines.[3]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Heck Coupling of this compound with Styrene

This protocol is based on general Heck reaction conditions for bromopyridines.[2][4]

Materials:

  • This compound

  • Styrene (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)

  • Triethylamine (B128534) (Et₃N) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Sealed reaction tube

Procedure:

  • To a dry, sealed reaction tube under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).

  • Add anhydrous DMF (5 mL), followed by triethylamine (2.0 mmol) and styrene (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is adapted from a detailed study on the Sonogashira coupling of 2-amino-3-bromopyridines.[1]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (0.025 mmol), PPh₃ (0.05 mmol), and CuI (0.05 mmol).

  • Add anhydrous DMF (5 mL) and stir the mixture for 15 minutes at room temperature.

  • Add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and triethylamine (2.0 mmol).

  • Heat the reaction mixture to 100 °C under reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous sodium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Buchwald-Hartwig Amination of this compound with a Secondary Amine

This protocol is a general procedure based on established Buchwald-Hartwig methodologies for bromopyridines.[5][6]

Materials:

  • This compound

  • Secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed tube

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) and stir the mixture for a few minutes.

  • Add this compound (1.0 mmol) and the secondary amine (1.2 mmol).

  • Seal the flask and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 5: Stille Coupling of this compound with an Organostannane

This is a general protocol for Stille coupling, which will likely require optimization for this specific substrate.

Materials:

  • This compound

  • Organostannane (e.g., vinyltributyltin) (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.05 mmol).

  • Add anhydrous DMF (5 mL).

  • Add the organostannane (1.1 mmol) via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of potassium fluoride (B91410) and stir for 1 hour.

  • Filter the mixture through celite and extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycles and Workflows

General_Cross_Coupling_Workflow reagents Reagents: This compound Coupling Partner Base assembly Reaction Assembly (Inert Atmosphere) reagents->assembly catalyst Catalyst System: Pd Precursor Ligand catalyst->assembly solvent Anhydrous Solvent solvent->assembly reaction Heating & Stirring assembly->reaction monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle cluster_reactants pd0 Pd(0)L_n pd_complex1 R-Pd(II)(Br)L_n pd0->pd_complex1 R-Br oxidative_addition Oxidative Addition pd_complex2 R-Pd(II)(R')L_n pd_complex1->pd_complex2 R'B(OR)₂ (Base) transmetalation Transmetalation pd_complex2->pd0 product R-R' pd_complex2->product reductive_elimination Reductive Elimination rbr R-Br = this compound rbor R'B(OR)₂ = Boronic Acid/Ester

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Cycle cluster_reactants pd0 Pd(0)L_n pd_complex1 R-Pd(II)(Br)L_n pd0->pd_complex1 R-Br oxidative_addition Oxidative Addition pd_amido_complex R-Pd(II)(NR'R'')L_n pd_complex1->pd_amido_complex HNR'R'' (Base) amine_coordination Amine Coordination & Deprotonation pd_amido_complex->pd0 product R-NR'R'' pd_amido_complex->product reductive_elimination Reductive Elimination rbr R-Br = this compound amine HNR'R'' = Amine

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

The Strategic Role of 2-Amino-4-bromopyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 9, 2025 – In the landscape of modern drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. The versatile chemical scaffold, 2-amino-4-bromopyridine, has emerged as a critical starting material in the synthesis of a new generation of these targeted therapies. These application notes provide researchers, scientists, and drug development professionals with a detailed overview of the utility of this compound, complete with experimental protocols and data for the synthesis of inhibitors targeting key kinases such as Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinase 8 (CDK8), and Receptor-Interacting Protein Kinase 2 (RIPK2).

The unique structural features of this compound, namely the nucleophilic amino group and the reactive bromo substituent, allow for sequential and regioselective functionalization. This dual reactivity is instrumental in constructing the complex molecular architectures required for high-affinity binding to the ATP pocket of kinases. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino moieties that are crucial for achieving inhibitor potency and selectivity.

Key Synthetic Applications and Target Kinases

The 2-aminopyridine (B139424) core is a well-established "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. The strategic placement of a bromo group at the 4-position provides a convenient handle for elaboration, allowing for the exploration of the solvent-exposed region of the kinase active site to enhance potency and modulate physicochemical properties.

Anaplastic Lymphoma Kinase (ALK): Aberrant ALK activity, often due to chromosomal rearrangements, is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[1][2] Kinase inhibitors based on the 2-aminopyridine scaffold have shown promise in overcoming resistance to existing therapies.

Cyclin-Dependent Kinase 8 (CDK8): As a transcriptional regulator, CDK8 is implicated in the progression of various cancers, including colorectal cancer, by modulating the Wnt/β-catenin signaling pathway.[3][4] The development of selective CDK8 inhibitors is an active area of research.

Receptor-Interacting Protein Kinase 2 (RIPK2): RIPK2 is a crucial mediator of inflammatory signaling downstream of NOD1 and NOD2 receptors.[5][6] Inhibitors of RIPK2 are being investigated for the treatment of inflammatory bowel disease and other autoimmune disorders.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized from 2-aminopyridine derivatives. While specific examples starting directly from this compound are being actively developed, the data for structurally related compounds highlight the potential of this scaffold.

Target KinaseCompound ClassRepresentative InhibitorIC50 (nM)Reference
ALK2,4-DiaminopyrimidineCompound 12a 9.5[PMID: 35961852]
CDK8Polysubstituted PyridineCompound CR16 74.4[PMID: 36791618]
RIPK24-AminoquinolineCompound 14 5.1[PMID: 34443317]

Experimental Protocols

Detailed methodologies for the key synthetic transformations involving this compound are provided below. These protocols are intended as a guide and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • 1,4-Dioxane (B91453)

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Degas the mixture by bubbling with the inert gas for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the desired 2-amino-4-arylpyridine.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with an aniline (B41778) derivative.

Materials:

  • This compound

  • Aniline derivative (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.08 equivalents)

  • Sodium tert-butoxide (1.5 equivalents)

  • Anhydrous toluene (B28343)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq), the aniline derivative (1.2 eq), sodium tert-butoxide (1.5 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-amino-4-(arylamino)pyridine.

Visualizing Synthetic and Signaling Pathways

To further aid in the conceptualization of these processes, the following diagrams illustrate a generalized synthetic workflow and the core signaling pathways of the targeted kinases.

G cluster_synthesis Synthetic Workflow A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst) A->B C Buchwald-Hartwig Amination (Amine, Pd Catalyst) A->C D 2-Amino-4-arylpyridine Kinase Inhibitor Scaffold B->D E 2-Amino-4-(arylamino)pyridine Kinase Inhibitor Scaffold C->E F Further Functionalization D->F E->F G Final Kinase Inhibitor F->G G cluster_alk ALK Signaling Pathway ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation G cluster_cdk8 CDK8 in Wnt Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3B GSK3β Dishevelled->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin TCF TCF/LEF BetaCatenin->TCF CDK8 CDK8/Mediator Complex CDK8->TCF co-activation Transcription Target Gene Transcription TCF->Transcription G cluster_ripk2 RIPK2 Signaling Pathway PAMPs Bacterial PAMPs (e.g., MDP) NOD2 NOD2 PAMPs->NOD2 RIPK2 RIPK2 NOD2->RIPK2 TAK1 TAK1 Complex RIPK2->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathways TAK1->MAPK NFkB NF-κB IKK->NFkB Inflammation Pro-inflammatory Cytokines NFkB->Inflammation MAPK->Inflammation

References

Synthesis of Novel Heterocyclic Compounds from 2-Amino-4-bromopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing 2-Amino-4-bromopyridine as a versatile starting material. The methodologies outlined herein are central to medicinal chemistry and drug discovery, enabling the construction of diverse molecular scaffolds with potential therapeutic applications.

Introduction

This compound is a key building block in organic synthesis, offering two reactive sites for functionalization: the amino group and the bromine atom. The pyridine (B92270) core is a prevalent motif in numerous biologically active compounds, and the strategic modification of this scaffold can lead to the discovery of novel drug candidates. This document focuses on three powerful palladium-catalyzed cross-coupling reactions—Suzuki, Buchwald-Hartwig, and Sonogashira couplings—to generate a variety of heterocyclic structures. Additionally, we explore the application of these synthetic strategies in the development of PIM-1 kinase inhibitors, a promising class of anti-cancer agents.

Experimental Workflows

The general experimental workflow for the synthesis of novel heterocyclic compounds from this compound via palladium-catalyzed cross-coupling reactions is depicted below.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start This compound ReactionVessel Reaction under Inert Atmosphere Start->ReactionVessel Reagents Coupling Partner (Boronic Acid / Amine / Alkyne) Reagents->ReactionVessel Catalyst Palladium Catalyst & Ligand Catalyst->ReactionVessel Base Base Base->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Heating Heating (if required) ReactionVessel->Heating Quenching Reaction Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Novel Heterocyclic Compound Purification->Product Characterization NMR, MS, etc. Product->Characterization

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Data Presentation: Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize the reaction conditions for the Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions using this compound as the substrate.

Table 1: Suzuki Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001885
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (5)K₂CO₃Dioxane/H₂O1001292
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O902478
44-Cyanophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101688

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene1002075
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102482
3BenzylaminePd₂(dba)₃ (2)DavePhos (4)K₃PO₄Toluene1001888
4n-ButylaminePd(OAc)₂ (3)RuPhos (6)LiHMDSTHF801679

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF801290
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DIPATHF651685
31-HexynePd(OAc)₂ (2)PPh₃ (4) / CuI (5)i-Pr₂NEtAcetonitrile801088
43-EthynyltoluenePdCl₂(dppf) (3)CuI (6)PiperidineToluene901492

Experimental Protocols

General Procedure for Suzuki Coupling

To a flame-dried Schlenk tube is added this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium catalyst, ligand, and base. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent is then added via syringe. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired product.

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under a stream of inert gas, a reaction vessel is charged with this compound (1.0 mmol), the amine (1.2 mmol), palladium catalyst, ligand, and base. Anhydrous solvent is added, and the vessel is sealed. The reaction mixture is heated with stirring at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is concentrated, and the residue is purified by column chromatography to yield the aminated product.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) in the specified solvent are added the terminal alkyne (1.2 mmol), the palladium catalyst, the copper(I) co-catalyst, and the base under an inert atmosphere. The reaction mixture is stirred at the indicated temperature for the given time. After completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with aqueous ammonia (B1221849) and brine, dried, and concentrated. The crude product is purified by column chromatography to give the desired alkynylated pyridine.

Application in Drug Discovery: PIM-1 Kinase Inhibitors

The PIM-1 kinase is a serine/threonine kinase that is overexpressed in various human cancers and plays a crucial role in cell survival and proliferation. As such, it has emerged as an attractive target for cancer therapy. Heterocyclic compounds derived from 2-aminopyridine (B139424) scaffolds have shown promise as PIM-1 kinase inhibitors.

PIM-1 Signaling Pathway

The diagram below illustrates a simplified PIM-1 signaling pathway, highlighting its role in promoting cell survival and proliferation and inhibiting apoptosis.

PIM-1 Signaling Pathway cluster_upstream Upstream Activation cluster_pim1 PIM-1 Kinase cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor binds JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT activates PIM1 PIM-1 Kinase JAK_STAT->PIM1 upregulates transcription c-Myc c-Myc (Transcription Factor) PIM1->c-Myc phosphorylates & activates BAD BAD (Pro-apoptotic) PIM1->BAD phosphorylates & inhibits p27 p27 (Cell Cycle Inhibitor) PIM1->p27 phosphorylates & inhibits Proliferation Cell Proliferation c-Myc->Proliferation promotes Apoptosis Apoptosis BAD->Apoptosis promotes p27->Proliferation inhibits Inhibitor 2-Aminopyridine-based PIM-1 Inhibitor Inhibitor->PIM1 inhibits

Caption: PIM-1 signaling pathway and the point of intervention by inhibitors.

The synthesis of substituted 2-aminopyridine derivatives via the aforementioned cross-coupling reactions provides a powerful platform for the development of novel PIM-1 inhibitors. By strategically designing the coupling partners, researchers can fine-tune the pharmacological properties of the resulting compounds to achieve high potency and selectivity.

Application Notes and Protocols for the Synthesis of Biologically Active Molecules Using 2-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Amino-4-bromopyridine as a versatile starting material for the synthesis of a diverse range of biologically active molecules. This document outlines key synthetic strategies, provides detailed experimental protocols for crucial transformations, and presents quantitative biological data for representative compounds. The applications highlighted herein span from the development of potent kinase inhibitors for cancer therapy to the synthesis of novel antimicrobial agents.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its utility stems from the presence of two key functional groups: a nucleophilic amino group at the 2-position and a bromine atom at the 4-position, which is amenable to a variety of cross-coupling reactions. This dual functionality allows for the strategic and regioselective introduction of diverse substituents, enabling the exploration of vast chemical space in the pursuit of novel therapeutic agents. The 2-aminopyridine (B139424) core is a well-established pharmacophore found in numerous clinically approved drugs, and its substitution at the 4-position can significantly modulate biological activity and pharmacokinetic properties.

Key Synthetic Applications and Strategies

The primary synthetic transformations involving this compound for the generation of biologically active molecules are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents at the 4-position of the pyridine (B92270) ring.

Synthesis of Kinase Inhibitors

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif. By functionalizing the 4-position of this compound, it is possible to synthesize potent and selective inhibitors of various kinases.

Example: Synthesis of Vaccinia-Related Kinase 1 (VRK1) Inhibitors

Vaccinia-related kinase 1 (VRK1) is a serine/threonine kinase implicated in cell cycle regulation and has emerged as a promising target in oncology. A series of potent VRK1 inhibitors have been developed based on a 2-aminopyridine core. Although the specific examples may not start directly from this compound, the synthetic strategy is directly applicable.

Quantitative Data: VRK1 Inhibition

Compound IDStructureTargetIC50 (nM)
VRK1 Inhibitor 1 2-amino-4-(substituted aryl)pyridineVRK1150

Signaling Pathway of VRK1

Vaccinia-Related Kinase 1 (VRK1) is a serine/threonine kinase that plays a crucial role in cell cycle progression. It is involved in the G1/S and G2/M transitions and is activated by mitogenic signals. VRK1 phosphorylates and activates several transcription factors, including c-Jun and ATF2, and also phosphorylates histone H3, which is important for chromatin remodeling during cell division. Furthermore, VRK1 can phosphorylate and stabilize the tumor suppressor p53. By inhibiting VRK1, it is possible to disrupt these signaling pathways and induce cell cycle arrest and apoptosis in cancer cells.

VRK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds RAS RAS Receptor->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK VRK1 VRK1 ERK->VRK1 activates cJun_ATF2 c-Jun / ATF2 VRK1->cJun_ATF2 phosphorylates Histone_H3 Histone H3 VRK1->Histone_H3 phosphorylates p53 p53 VRK1->p53 phosphorylates & stabilizes Cell_Cycle_Progression Cell Cycle Progression cJun_ATF2->Cell_Cycle_Progression promotes Histone_H3->Cell_Cycle_Progression enables Apoptosis Apoptosis p53->Apoptosis induces VRK1_Inhibitor VRK1 Inhibitor (e.g., from this compound) VRK1_Inhibitor->VRK1

Caption: VRK1 Signaling Pathway and Inhibition.

Synthesis of Antimicrobial Agents

The 2-aminopyridine moiety is also present in various compounds with antimicrobial and antifungal properties. The introduction of different substituents at the 4-position of this compound can lead to the discovery of novel agents to combat infectious diseases.

Example: Synthesis of 2,4-Disubstituted Pyridine Derivatives with Antifungal Activity

Derivatives of 2-aminopyridine have shown promising activity against various fungal pathogens. The synthesis of 4-aryl or 4-heteroaryl substituted 2-aminopyridines can be achieved via Suzuki coupling.

Quantitative Data: Antifungal Activity

Compound ClassFungal StrainMIC (µg/mL)
2-Amino-4-arylpyridineCandida albicans8 - 64
2-Amino-4-heteroarylpyridineAspergillus niger16 - 128

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids to synthesize 2-amino-4-arylpyridines.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 equivalents)

  • Anhydrous toluene (B28343)

  • Anhydrous dioxane

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Add a mixture of anhydrous dioxane and water (4:1, 5 mL) to the flask.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-amino-4-arylpyridine.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Base (K3PO4) B Add Catalyst System: Pd(OAc)2, SPhos ligand A->B C Add Solvents: Dioxane/Water B->C D Heat under Inert Atmosphere (100°C, 12-24h) C->D E Cool to RT D->E F Extraction with Ethyl Acetate E->F G Drying and Concentration F->G H Column Chromatography G->H I Product: 2-Amino-4-arylpyridine H->I

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary or secondary amines to synthesize 4-amino-substituted 2-aminopyridines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous toluene or dioxane

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a flame-dried Schlenk flask or sealed tube with this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the amine (1.2 mmol) and anhydrous toluene (5 mL).

  • Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL), filter through a pad of Celite®, and wash the pad with additional ethyl acetate.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-substituted 2-aminopyridine.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Amine, Base (NaOtBu) B Add Catalyst System: Pd2(dba)3, Xantphos ligand A->B C Add Solvent: Toluene B->C D Heat under Inert Atmosphere (110°C, 12-24h) C->D E Cool to RT D->E F Filtration through Celite® E->F G Extraction and Washing F->G H Drying and Concentration G->H I Column Chromatography H->I J Product: 4-Amino-2-aminopyridine Derivative I->J

Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of 2-Amino-4-bromopyridine with terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling reaction in organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This methodology is of significant interest in medicinal chemistry and drug development for the synthesis of novel heterocyclic compounds.

Reaction Principle

The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][3][4] The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to yield the desired alkynyl-substituted pyridine (B92270) and regenerate the palladium(0) catalyst.[3][4]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of aminobromopyridine derivatives with various terminal alkynes, providing a basis for optimizing the reaction with this compound.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100396[5][6]
22-Amino-3-bromo-5-chloropyridine1-HexynePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100388[5]
32-Amino-5-iodopyridineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5.0)CuI (5.0)TEACH₃CNRT0.596[7]
4IodopyridinesTerminal AlkynesPdCl₂(PPh₃)₂ (5.0)CuI (5.0)Et₃NDMF65-Good to Excellent[8][9]
52,6-DibromopyridineArylacetylenePd(CH₃CN)₂Cl₂ (2.0) / cataCXium A (4.0)None (Copper-free)Cs₂CO₃2-MeTHFRT48Moderate[10]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), 2-3 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][11]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium (B1175870) chloride to remove the amine hydrohalide salt.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-Amino-4-alkynylpyridine.[4]

Visualizations

The following diagrams illustrate the key aspects of the experimental setup for the Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne Ar-Pd(II)L₂-C≡CR Transmetal->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product ArX This compound (Ar-X) ArX->OxAdd Cu_cycle Copper Cycle Cu_acetylide R-C≡C-Cu Cu_cycle->Cu_acetylide forms CuI CuI Alkyne R-C≡C-H Base Base Cu_acetylide->Transmetal

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Flask, Reagents, Inert Atm.) start->setup addition Solvent & Reagent Addition (Solvent, Base, Alkyne) setup->addition reaction Reaction (Stirring/Heating, Monitoring) addition->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (2-Amino-4-alkynylpyridine) purification->product

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Amino-4-bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the scale-up synthesis of 2-Amino-4-bromopyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The protocols are designed to be suitable for laboratory research and development, with considerations for industrial-scale production.

Introduction

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules.[2] Its structure, featuring both a bromine atom and an amino group, allows for diverse chemical modifications, making it an ideal starting material for the development of novel compounds, including those with potential therapeutic applications in areas such as neurological disorders and cancer.[2][3] Given its importance, efficient and scalable synthetic routes are of high interest. This document outlines a robust three-step synthesis suitable for large-scale production, starting from 4-bromopyridine (B75155) hydrochloride. This method is advantageous due to its relatively low raw material cost, high yield, and straightforward operations.[3][4]

Synthetic Pathway Overview

The primary method detailed for the scale-up synthesis of this compound is a three-step process:

  • Esterification: 4-Bromopyridine hydrochloride is converted to its ethyl ester derivative.[3][4]

  • Amination: The resulting ester is then aminated to form 4-bromo-2-pyridinecarboxamide.[3][4]

  • Hofmann Degradation: The amide undergoes a Hofmann degradation reaction to yield the final product, this compound.[3][4]

An alternative route involves the amination and subsequent reduction of 2,4-dibromo pyridine-N-oxide, which boasts a high total yield of up to 80.5%.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the three-step synthesis of this compound, providing a basis for comparison and scale-up considerations.

StepReactantsKey Reagents/SolventsTemperature (°C)Reaction TimeYield
Esterification 4-Bromopyridine hydrochloride (5 kg)Ethyl acetate (B1210297), Hydrogen peroxide, Dichloromethane (B109758), Ferrous sulfate (B86663), Sulfuric acid-10 to 01 hourCrude product (8.5 kg)
Amination 4-Bromo-2-pyridinecarboxylic acid ethyl ester (crude)Not specified in detailNot specifiedNot specifiedNot specified
Hofmann Degradation 4-Bromo-2-pyridinecarboxamideSodium hydroxide (B78521), Bromine, Water801 hour1.5 kg (pure)
Alternative Route 2,4-dibromo pyridine-N-oxideAmmoniacal liquor, Iron powder (for reduction)60 to 110 (amination), 60 to 80 (reduction)Not specifiedUp to 80.5% (total)

Experimental Protocols

Protocol 1: Three-Step Synthesis from 4-Bromopyridine Hydrochloride

This protocol is adapted from a method designed for industrial production.[3]

Step 1: Esterification of 4-Bromopyridine Hydrochloride

  • Reagent Preparation: In a 20-liter three-necked flask, add ethyl acetate and cool to 0°C. Under mechanical stirring, slowly add hydrogen peroxide, ensuring the temperature remains below 0°C.

  • Reaction Setup: In a 200-liter reactor, add dichloromethane and a dichloromethane solution of 4-bromopyridine hydrochloride (prepared by dissolving 5 kg of 4-bromopyridine hydrochloride in 30 liters of water, adjusting the pH to 8 with sodium bicarbonate, and extracting with 50 liters of dichloromethane in three portions).

  • Reaction Execution: Add ferrous sulfate and a 50 wt% sulfuric acid solution to the reactor. Cool the mixture to -10°C under stirring.

  • Slowly add the prepared reagent from the flask dropwise into the reactor, maintaining the temperature between -10°C and 0°C.

  • After the addition is complete, stir the mixture and heat for one hour.

  • Work-up: Monitor the reaction by TLC until completion. Add the reaction mixture to 100 liters of water, stir for 30 minutes, and separate the layers. Repeat the extraction until the aqueous phase is colorless.

  • Concentrate the organic phase to obtain approximately 8.5 kg of crude 4-bromo-2-pyridinecarboxylic acid ethyl ester as a brownish-red liquid. This crude product can be used directly in the next step.[3]

Step 2: Amination of 4-Bromo-2-pyridinecarboxylic acid ethyl ester

  • The crude 4-bromo-2-pyridinecarboxylic acid ethyl ester is subjected to an amination reaction to yield 4-bromo-2-pyridinecarboxamide.[3] (Note: Specific scaled-up parameters for this step are not detailed in the provided search results).

Step 3: Hofmann Degradation of 4-Bromo-2-pyridinecarboxamide

  • Reaction Setup: In a 50-liter reactor, add water and sodium hydroxide, and cool the mixture to 0°C under stirring.

  • Reagent Addition: Add bromine dropwise. After the addition is complete, cool the mixture to -10°C.

  • Add the amide in batches. The molar ratio of 4-bromopyridine-2-carboxamide to sodium hydroxide to bromine should be 1:6:1.75-2.5.[6]

  • Reaction Execution: After the addition is complete, stir the mixture and heat at 80°C for one hour.[3][6]

  • Work-up and Purification: Monitor the reaction by TLC until completion. Cool the mixture to room temperature and centrifuge to obtain the crude product.

  • Purify the crude product by crystallization with toluene (B28343) to obtain approximately 1.5 kg of pure this compound.[3]

Visualizations

Experimental Workflow

G cluster_esterification Step 1: Esterification cluster_amination Step 2: Amination cluster_hofmann Step 3: Hofmann Degradation start 4-Bromopyridine HCl esterification Esterification (H2O2, FeSO4, H2SO4, DCM/EtOAc) -10 to 0°C, 1h start->esterification ester_crude Crude 4-Bromo-2-pyridinecarboxylic acid ethyl ester esterification->ester_crude amination Amination ester_crude->amination amide 4-Bromo-2-pyridinecarboxamide amination->amide hofmann Hofmann Degradation (NaOH, Br2, H2O) 80°C, 1h amide->hofmann product_crude Crude this compound hofmann->product_crude purification Purification (Crystallization from Toluene) product_crude->purification product_final Pure this compound purification->product_final

Caption: Workflow for the three-step synthesis of this compound.

Synthetic Strategies for this compound Derivatives

G cluster_main Synthetic Precursors cluster_product Target Molecule A 4-Bromopyridine Hydrochloride Product This compound A->Product Esterification, Amination, Hofmann Degradation B 2,4-Dibromo pyridine-N-oxide B->Product Amination, Reduction C TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE C->Product Deprotection (HBr, H2O)

Caption: Key synthetic routes to this compound derivatives.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-amino-4-bromopyridine with various arylboronic acids. This reaction is a cornerstone in synthetic chemistry for the formation of carbon-carbon bonds, enabling the construction of 2-amino-4-arylpyridine scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance to a variety of functional groups, and the commercial availability of a vast array of boronic acid building blocks. The protocols and data presented herein are intended to serve as a guide for researchers to facilitate the synthesis of diverse libraries of 2-amino-4-arylpyridine derivatives for applications in drug discovery and materials science.

Reaction Mechanism

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the bromide and forming a new diorganopalladium(II) complex. The base is crucial for the activation of the organoboron species.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated from the coordination sphere, forming the desired 2-amino-4-arylpyridine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle for 2-Amino-4-arylpyridine Synthesis cluster_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii_complex [Ar-Pd(II)L_n(Br)] oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation di_pd_complex [Ar-Pd(II)L_n-Ar'] transmetalation->di_pd_complex reductive_elimination Reductive Elimination di_pd_complex->reductive_elimination reductive_elimination->pd0 product 2-Amino-4-arylpyridine reductive_elimination->product aryl_bromide This compound aryl_bromide->oxidative_addition boronic_acid Arylboronic Acid (Ar'B(OH)2) boronic_acid->transmetalation base Base base->transmetalation

A generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. It is important to note that these data are representative, and optimal conditions may vary depending on the specific substrate and scale of the reaction.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane (B91453)/H₂O (4:1)901288
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene100893
34-Tolylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)DME/H₂O (4:1)851691
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285
53-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001089
64-Acetylphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)DME/H₂O (4:1)851878
72-Thiopheneboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901282
82-Naphthylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001286

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general representation and may require optimization for specific substrates and reaction scales.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Degassed water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask or reaction tube with a screw cap

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Inert gas supply system (manifold or balloon)

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates

  • Flash chromatography system

Experimental_Workflow General Experimental Workflow setup 1. Reaction Setup reagents Add this compound, arylboronic acid, base, catalyst, and ligand (if any) to a flame-dried Schlenk flask. setup->reagents reaction 2. Reaction setup->reaction inert Evacuate and backfill the flask with inert gas (3x). reagents->inert solvent Add degassed solvent and water via syringe. inert->solvent heating Heat the mixture with vigorous stirring at the specified temperature. reaction->heating workup 3. Work-up reaction->workup monitoring Monitor progress by TLC or LC-MS. heating->monitoring cool Cool the reaction to room temperature. workup->cool purification 4. Purification & Analysis workup->purification quench Quench with water and extract with an organic solvent (e.g., ethyl acetate). cool->quench wash Wash the combined organic layers with brine. quench->wash dry Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. wash->dry chromatography Purify the crude product by flash column chromatography. purification->chromatography characterization Characterize the pure product by ¹H NMR, ¹³C NMR, and MS. chromatography->characterization

A flowchart illustrating the key steps of the experimental protocol.

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 173 mg), the arylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol, 276 mg), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 58 mg).

    • Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

    • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Reaction:

    • Replace the septum with a Teflon screw cap or a condenser under a positive pressure of inert gas.

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) in an oil bath with vigorous stirring.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material (this compound) is consumed (typically 8-24 hours).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-arylpyridine.

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Amino-4-bromopyridine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of 2-Amino-4-bromopyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction and effectively improve yields.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low or no yield in my this compound Suzuki reaction?

Low yields with this substrate are common and can be attributed to several factors. The 2-amino and pyridine (B92270) moieties can chelate with the palladium catalyst, leading to its deactivation. Other common culprits include suboptimal reaction conditions, poor reagent quality, and the presence of oxygen. A systematic approach to troubleshooting is often necessary to identify the root cause.[1][2]

Q2: What are the most common side reactions, and how can I minimize them?

The two most prevalent side reactions are homocoupling of the boronic acid and protodeboronation.

  • Homocoupling: This is the self-coupling of the boronic acid, often promoted by the presence of oxygen. Rigorous degassing of all solvents and the reaction mixture is the most critical step to prevent this. Using a direct Pd(0) source, such as Pd(PPh₃)₄, can also reduce homocoupling that might occur during the in-situ reduction of Pd(II) catalysts.[2][3]

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which is accelerated in aqueous and basic conditions. To mitigate this, consider using more stable boronic esters (e.g., pinacol (B44631) esters) or switching to anhydrous reaction conditions.[2]

Q3: How critical is the choice of catalyst, ligand, base, and solvent?

The selection of these components is paramount for a successful reaction. There is no universal set of conditions, and screening of various combinations is often required. For electron-rich and sterically hindered substrates like this compound, catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) are often more effective than standard catalysts like Pd(PPh₃)₄. The base is crucial for activating the boronic acid, and inorganic bases like K₃PO₄ and Cs₂CO₃ are frequently successful. The solvent system, typically a mixture of an organic solvent and water, must be chosen to ensure adequate solubility of all reactants.[1][2]

Q4: What is the importance of degassing, and what is the best method?

Oxygen can deactivate the Pd(0) catalyst and promote the homocoupling of the boronic acid. Therefore, thorough degassing is crucial for achieving high yields. Common methods include bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or using several freeze-pump-thaw cycles for more rigorous oxygen removal.[1][2][3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.

Issue 1: Low to No Product Formation
Potential CauseSuggested Solution
Catalyst Inactivity/Decomposition • Screen different palladium catalysts, especially those with bulky, electron-rich ligands (e.g., XPhos, SPhos).• Increase catalyst loading incrementally (e.g., from 1-2 mol% up to 5-10 mol%).• Ensure proper degassing to prevent catalyst oxidation.
Inappropriate Base • Screen a variety of inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.• Ensure at least 2-3 equivalents of the base are used.
Unsuitable Solvent • Use a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water to ensure solubility of all reactants.• Thoroughly degas the solvent system.
Low Reaction Temperature • Gradually increase the reaction temperature. While many Suzuki couplings run at 80-100 °C, challenging substrates may require higher temperatures.
Issue 2: Significant Byproduct Formation
ByproductSuggested Solution
Homocoupling of Boronic Acid • Ensure meticulous exclusion of oxygen through rigorous degassing.• Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.
Protodeboronation • Use more stable boronic esters (e.g., pinacol esters) instead of boronic acids.• Employ anhydrous reaction conditions if possible.
Dehalogenation of Starting Material • Avoid potential hydride sources, such as certain alcohol solvents.• Optimize the reaction time to be as short as possible while still allowing for complete conversion.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of 2-Amino-6-bromopyridine, a closely related substrate, which can serve as a starting point for optimization.

EntryBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100892

Experimental Protocols

Below is a general experimental protocol for the Suzuki coupling of this compound. This is a starting point and may require optimization for your specific boronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid or ester (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/SPhos, 2 mol%/4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the catalyst/ligand.

  • Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or No Reaction catalyst Check Catalyst System start->catalyst base Check Base catalyst->base Catalyst OK solvent Check Solvent base->solvent Base OK temp Check Temperature solvent->temp Solvent OK degas Check Degassing temp->degas Temp OK side_reactions Significant Side Reactions? degas->side_reactions Degassing OK homocoupling Homocoupling Observed side_reactions->homocoupling Yes protodeboronation Protodeboronation Observed side_reactions->protodeboronation Yes success Improved Yield side_reactions->success No optimize_degas Improve Degassing Use Pd(0) source homocoupling->optimize_degas use_boronic_ester Use Boronic Ester Anhydrous Conditions protodeboronation->use_boronic_ester optimize_degas->success use_boronic_ester->success

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

Suzuki-Miyaura Catalytic Cycle

SuzukiCycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)-X L2 oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)-Ar' L2 transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' Product reductive_elimination->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)2 (Boronic Acid/Ester) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Buchwald-Hartwig Amination of 2-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the common side reactions encountered during the Buchwald-Hartwig amination of 2-Amino-4-bromopyridine. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Buchwald-Hartwig amination of this compound?

A1: The most common side reactions are:

  • Catalyst Inhibition/Deactivation: The nitrogen atoms of the pyridine (B92270) ring and the 2-amino group can coordinate with the palladium catalyst, leading to the formation of inactive catalyst species and slowing down or halting the catalytic cycle.[1]

  • Homocoupling: Dimerization of this compound can occur, leading to the formation of bipyridyl byproducts. This is a known side reaction for bromopyridines, with yields of up to 10-15% reported for related substrates.[2]

  • Hydrodehalogenation: The bromo substituent is replaced by a hydrogen atom, resulting in the formation of 2-aminopyridine (B139424). This is a common side reaction in palladium-catalyzed cross-coupling reactions.[2][3]

  • Competitive Amination: Although less common, the starting this compound itself can potentially act as a nucleophile, leading to oligomeric byproducts.

Q2: How does the 2-amino group on the pyridine ring affect the reaction?

A2: The 2-amino group can have a dual effect. It is an electron-donating group, which can facilitate the oxidative addition step of the catalytic cycle. However, its proximity to the pyridine nitrogen creates a bidentate chelation site that can strongly bind to the palladium center, potentially forming stable, less reactive complexes that inhibit catalysis.[1]

Q3: What is the role of the ligand in preventing side reactions?

A3: The choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands are generally preferred for the amination of heteroaryl halides. These ligands promote the desired reductive elimination step to form the product and can disfavor the formation of inactive catalyst complexes and side reactions like β-hydride elimination which can lead to hydrodehalogenation.[3] For challenging substrates like aminopyridines, ligands such as XPhos, dppf, and BINAP are often employed.[4][5]

Q4: Can the choice of base influence the formation of side products?

A4: Yes, the base plays a crucial role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine nucleophile without competing in the coupling reaction. Weaker bases like cesium carbonate (Cs₂CO₃) can also be effective, sometimes offering better functional group tolerance. The choice of base can influence the rate of deprotonation and the overall catalytic turnover, thereby affecting the prevalence of side reactions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no conversion of starting material Catalyst inhibition by the this compound substrate.* Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocenylphosphines (e.g., dppf) which are known to be effective for heteroaromatic substrates. * Use of Pre-catalysts: Utilize palladium pre-catalysts which can generate the active Pd(0) species more efficiently. * Increase Catalyst Loading: As a last resort, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary.
Significant formation of 2,2'-bipyridyl byproduct (Homocoupling) The rate of homocoupling of the aryl halide is competitive with the desired amination.* Ligand Modification: Bidentate ligands like BINAP or dppf can sometimes suppress homocoupling compared to monodentate phosphines.[2] * Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the amination reaction. * Amine Concentration: Ensure an adequate excess of the amine nucleophile is present to favor the intermolecular C-N coupling.
Presence of 2-aminopyridine (Hydrodehalogenation) β-hydride elimination from a palladium-hydride intermediate.* Choice of Base: Use a strong, non-coordinating base. Ensure anhydrous reaction conditions as water can be a proton source. * Ligand Choice: Bulky ligands can sterically hinder the formation of palladium-hydride species. * Solvent: The choice of solvent can influence this side reaction; toluene (B28343) and dioxane are commonly used and generally effective. The presence of DMF has been reported to sometimes increase debromination.[2]
Formation of multiple unidentified polar byproducts Potential self-amination or degradation of starting materials/products.* Protecting Group: Consider temporary protection of the 2-amino group (e.g., as an acetamide) to prevent its interference in the reaction.[5] This adds extra synthetic steps but can lead to a cleaner reaction profile. * Reaction Time and Temperature: Optimize the reaction time and temperature to maximize product formation and minimize degradation. Monitor the reaction progress by TLC or LC-MS.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of 2-amino-6-bromopyridine, a close structural analog of this compound. These conditions can serve as a good starting point for optimization.

AminePalladium SourceLigandBaseSolventTemp. (°C)Yield (%)
DimethylaminePd(OAc)₂dpppNaOtBuToluene8055-98
DiethylaminePd(OAc)₂dpppNaOtBuToluene8055-98
MorpholinePd₂(dba)₃XPhosNaOtBuTolueneReflux94
PiperidinePd(OAc)₂dpppNaOtBuToluene80High
N-MethylanilinePd₂(dba)₃BINAPNaOtBuToluene100Good to Excellent

Data adapted from a general protocol for 2-Amino-6-bromopyridine and may require optimization for this compound.[4]

Experimental Protocols

General Protocol for the Amination of 2-Amino-bromopyridines

This protocol is based on established methodologies for similar substrates and may require optimization for the specific reaction of this compound with different amines. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • This compound

  • Amine (1.2 - 2.0 equivalents)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., dppp, XPhos, BINAP) (1.5 - 7.5 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃) (1.4 - 3.0 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a dry Schlenk flask or sealed tube under an inert atmosphere, combine the palladium precursor, the phosphine ligand, and the base.

  • Add the anhydrous solvent and stir the mixture for several minutes.

  • Add this compound and the amine coupling partner.

  • If using a sealed tube, seal it tightly. Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[4]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Br) PdII_Aryl Ar-Pd(II)L_n(Br) Pd0->PdII_Aryl Oxidative Addition Amine_Coord Amine Coordination (R₂NH) PdII_Amine [Ar-Pd(II)L_n(NHR₂)]⁺Br⁻ PdII_Aryl->PdII_Amine Amine Coordination Deprotonation Deprotonation (Base) PdII_Amido Ar-Pd(II)L_n(NR₂) PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-NR₂ PdII_Amido->Product Product Release

Figure 1: The catalytic cycle for the Buchwald-Hartwig amination.

Side_Reactions cluster_side_reactions Common Side Reactions Start This compound + Amine (R₂NH) + Pd(0) Catalyst Desired_Product Desired Product: 2-Amino-4-(dialkylamino)pyridine Start->Desired_Product Desired Reaction Pathway Catalyst_Inhibition Catalyst Inhibition Start->Catalyst_Inhibition Inhibitory Pathway (Chelation) Homocoupling Homocoupling (Bipyridyl Formation) Start->Homocoupling Side Reaction 1 Hydrodehalogenation Hydrodehalogenation (2-Aminopyridine Formation) Start->Hydrodehalogenation Side Reaction 2

References

Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products of 2-Amino-4-bromopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

The most common and effective purification methods are column chromatography, recrystallization, and liquid-liquid extraction. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities encountered in the synthesis of this compound?

Common impurities can include unreacted starting materials, over-brominated or under-brominated species, and other positional isomers. The specific impurities will depend heavily on the synthetic route employed.

Q3: How can I assess the purity of my this compound product?

Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods can separate the desired product from impurities and provide quantitative data on purity levels.

Q4: What are the recommended storage conditions for purified this compound?

It is recommended to store the compound in a tightly closed container in a cool, dry, and well-ventilated area to ensure its stability.[1]

Troubleshooting Guides

Liquid-Liquid Extraction
Problem Possible Cause(s) Suggested Solution(s)
Emulsion formation at the aqueous-organic interface. - High concentration of starting materials or products.- Vigorous shaking or stirring.- Presence of particulate matter.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Gently rock the separatory funnel instead of vigorous shaking.- Filter the reaction mixture before extraction to remove any solids.- Allow the mixture to stand for an extended period.
Poor recovery of the product in the organic layer. - Incorrect pH of the aqueous layer.- Insufficient volume of extraction solvent.- Product has some solubility in the aqueous phase.- Adjust the pH of the aqueous layer to ensure the this compound is in its neutral, less water-soluble form (typically basic conditions).- Increase the volume of the organic solvent used for extraction.- Perform multiple extractions with smaller volumes of solvent for better efficiency.
Discoloration of the organic layer. - Presence of colored impurities.- Wash the organic layer with a dilute solution of a reducing agent (e.g., sodium bisulfite) if oxidation is suspected.- Treat the organic layer with activated carbon, followed by filtration.
Column Chromatography
Problem Possible Cause(s) Suggested Solution(s)
The compound does not move from the origin (streaking at the top of the column). - The eluent is not polar enough.- The compound is strongly adsorbed to the silica (B1680970) gel due to its basicity.- Gradually increase the polarity of the eluent system.- Add a small percentage of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent to reduce tailing and improve elution.
Poor separation of the product from impurities (co-elution). - Inappropriate eluent system.- Column is overloaded with the crude product.- Flow rate is too high.- Optimize the eluent system using thin-layer chromatography (TLC) before running the column.- Use a larger column or reduce the amount of crude material loaded.- Decrease the flow rate to allow for better equilibration and separation.
The product elutes too quickly with the solvent front. - The eluent is too polar.- Start with a less polar eluent and gradually increase the polarity (gradient elution).
Cracking or channeling of the silica gel bed. - Improper packing of the column.- Running the column dry.- Ensure the silica gel is packed as a uniform slurry.- Always maintain a level of solvent above the silica bed.
Crystallization
Problem Possible Cause(s) Suggested Solution(s)
The compound "oils out" instead of forming crystals. - The solution is too concentrated.- The cooling process is too rapid.- The presence of impurities is depressing the melting point.- Add a small amount of additional hot solvent to the oiled-out mixture and re-heat until a clear solution is formed, then cool slowly.[2] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] - Try a different crystallization solvent or a solvent mixture.[2]
No crystals form upon cooling. - The solution is too dilute.- Lack of nucleation sites for crystal growth.- Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[3] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3]
Low yield of recovered crystals. - Too much solvent was used for crystallization.- The product has significant solubility in the cold solvent.- Premature filtration before crystallization is complete.- Minimize the amount of hot solvent used to dissolve the crude product.[2] - Cool the solution in an ice bath or refrigerator to maximize crystal formation.- Ensure that no more crystals are forming before filtration. The mother liquor can be concentrated to obtain a second crop of crystals.[4]
Crystals are colored or appear impure. - Colored impurities are co-crystallizing with the product.- Perform a hot filtration of the solution after dissolving the crude product to remove insoluble impurities.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.

Data Presentation

Table 1: Summary of Reported Yields and Purity for this compound Purification

Purification MethodStarting Material/ReactionYield (%)Purity (%)Source
Column ChromatographyDeprotection of 2-Boc-amino-4-bromopyridine58%Not SpecifiedChemicalBook
Crystallization (Toluene)Hofmann degradation of 4-bromo-2-pyridinecarboxamideNot specified (1.5 kg from 4.5 kg amide)Pure[5]
Extraction and Recrystallization (Petroleum Ether)Hofmann degradation of 4-bromo-2-pyridinecarboxamide57.8 - 58.9%Not Specified[6][7]
Filtration and WashingReduction of an intermediate with iron powder80.5%99%[8]
Filtration and WashingReduction of an intermediate with Raney Nickel79.5%98%[8]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the specific reaction mixture.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound reaction product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be predetermined by TLC, aiming for an Rf value of approximately 0.2-0.3 for the desired product.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Toluene has been reported as an effective solvent.[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction Initial Cleanup chromatography Column Chromatography start->chromatography For Complex Mixtures crystallization Recrystallization start->crystallization For Crystalline Solids extraction->chromatography extraction->crystallization chromatography->crystallization Final Polishing hplc_gc HPLC / GC Analysis chromatography->hplc_gc crystallization->hplc_gc pure_product Pure this compound hplc_gc->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_crystallization cluster_no_crystals No Crystal Formation cluster_oiling Oiling Out start Crude Product Dissolved in Hot Solvent cool_solution Cool Solution start->cool_solution crystals_form Crystals Form? cool_solution->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No collect_crystals Collect Crystals by Filtration crystals_form->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: No Crystals oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot: Oiling Out oiling_out->troubleshoot_oiling Yes concentrate Concentrate Solution troubleshoot_no_crystals->concentrate scratch_flask Scratch Flask troubleshoot_no_crystals->scratch_flask add_seed Add Seed Crystal troubleshoot_no_crystals->add_seed reheat_add_solvent Reheat & Add More Solvent troubleshoot_oiling->reheat_add_solvent slow_cool Cool Slowly troubleshoot_oiling->slow_cool change_solvent Change Solvent troubleshoot_oiling->change_solvent concentrate->cool_solution scratch_flask->cool_solution add_seed->cool_solution reheat_add_solvent->cool_solution slow_cool->cool_solution

Caption: Troubleshooting logic for the crystallization of this compound.

References

Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving 2-Amino-4-bromopyridine, a crucial building block in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?

Low conversion with this compound is a common challenge that can arise from several factors. The inherent properties of the substrate, namely the electron-donating amino group and the coordinating pyridine (B92270) nitrogen, can complicate the catalytic cycle.[1][2] Key areas to investigate include:

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species.[1] Additionally, oxygen contamination can oxidize the active Pd(0) catalyst and phosphine (B1218219) ligands.[3]

  • Suboptimal Reagent Quality: The stability and purity of your reagents are critical. Boronic acids, for instance, are susceptible to degradation through protodeboronation.[3] Solvents must be anhydrous and properly degassed, and the base must be of high purity.[3]

  • Ineffective Reaction Conditions: Parameters such as temperature, reaction time, and mixing efficiency play a significant role. Many coupling reactions require heating to proceed at an optimal rate, but excessive heat can lead to catalyst decomposition.[3]

  • Inappropriate Choice of Ligand and Base: The selection of the ligand and base is crucial for a successful reaction. The ligand must stabilize the palladium center and facilitate the catalytic cycle, while the base is essential for activating the coupling partners.[4]

Q2: What are the most common side reactions, and how can they be minimized?

Several side reactions can compete with your desired cross-coupling, leading to reduced yields and complex purification processes.

  • Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[2][3] Rigorous degassing of the reaction mixture is the most effective way to minimize this.[3] Using a direct Pd(0) source, such as Pd(PPh₃)₄, can also mitigate homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.[2][3]

  • Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom and is particularly prevalent with heteroaryl boronic acids in the presence of aqueous bases.[1] To circumvent this, consider using more stable boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts, or switch to anhydrous reaction conditions.[1][2]

  • Dehalogenation: The bromo group on your starting material can be replaced by a hydrogen atom. Ensure that your solvents are not a source of hydrides.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, consult the following troubleshooting guide.

Potential CauseRecommended Solution
Ineffective Catalyst System The choice of palladium precursor and ligand is critical. For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands can be beneficial.[1] Consider screening different catalyst systems.
Catalyst Deactivation The pyridine nitrogen can poison the catalyst.[1] Using bulky ligands can sterically shield the palladium center.[1] Ensure thorough degassing to prevent oxidation of the Pd(0) catalyst.[3]
Poor Reagent Quality Use fresh or recrystallized boronic acids. Consider more stable derivatives like pinacol esters.[3] Ensure solvents are anhydrous and bases are pure.[3]
Suboptimal Base The type and amount of base are crucial. Insufficient base can stall the reaction.[3] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5]
Incorrect Solvent System A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used.[2] The ratio may need to be optimized to ensure all components are soluble.
Inadequate Temperature Many Suzuki couplings require heating (e.g., 80-110 °C).[3][6] If the reaction is sluggish, a cautious increase in temperature may improve the rate.[3]

Troubleshooting Workflow for Low Suzuki-Miyaura Conversion

start Low Conversion Detected check_reagents Verify Reagent Quality (Substrate, Boronic Acid, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Degassing, Temperature, Time) start->check_conditions check_catalyst Evaluate Catalyst System (Pd Source, Ligand, Ratio) start->check_catalyst optimize_base_solvent Screen Bases and Solvent Systems check_reagents->optimize_base_solvent optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp optimize_catalyst Screen Different Ligands/Pd Sources check_catalyst->optimize_catalyst success Improved Conversion optimize_catalyst->success fail Consult Further Literature optimize_catalyst->fail optimize_base_solvent->success optimize_base_solvent->fail optimize_temp->success optimize_temp->fail

Caption: A logical workflow for troubleshooting low conversion in Suzuki-Miyaura coupling.

Issue 2: Poor Performance in Buchwald-Hartwig Amination

For challenges with the Buchwald-Hartwig amination of this compound, refer to the table below.

Potential CauseRecommended Solution
Inappropriate Ligand The choice of ligand is critical. Buchwald ligands (e.g., XPhos) or other bulky, electron-rich phosphine ligands like Xantphos or BINAP are often effective.[4]
Incorrect Base Selection Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is common, but others like K₂CO₃ or Cs₂CO₃ can also be used.[4]
Solvent Issues Anhydrous, non-protic solvents such as toluene (B28343), dioxane, or DMF are generally used.[4] Ensure the solvent is thoroughly degassed.
Low Reaction Temperature These reactions often require elevated temperatures, typically in the range of 80-120 °C, to proceed efficiently.[4]
Catalyst Loading Ensure adequate catalyst loading, typically 1-5 mol% for the palladium source and 2-10 mol% for the ligand.[4]

Catalytic Cycle of Buchwald-Hartwig Amination

Pd0 Pd(0)L2 PdII_halide Ar-Pd(II)-X (L2) Pd0->PdII_halide PdII_amido Ar-Pd(II)-NR'R'' (L2) PdII_halide->PdII_amido Amine Coordination & Deprotonation PdII_amido->Pd0 Reductive Elimination prod_out Ar-NR'R'' PdII_amido->prod_out sub_in Ar-X sub_in->Pd0 Oxidative Addition amine_in HNR'R'' amine_in->PdII_halide base_in Base base_in->PdII_halide

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Issue 3: Inefficiency in Sonogashira Coupling

If your Sonogashira coupling is underperforming, consider the following points.

Potential CauseRecommended Solution
Catalyst System Inactivity A combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is standard.[7] The efficiency can be impacted by the propensity of amidoximes (if present) to sequester metals.[8]
Base and Solvent Choice An amine base, such as triethylamine (B128534) (Et₃N), is commonly used, often in a solvent like THF or DMF.[8][9]
Oxygen Sensitivity While some modern protocols are less sensitive, traditional Sonogashira couplings require anaerobic conditions to prevent side reactions like the homocoupling of alkynes.[10]
Low Temperature While many Sonogashira reactions can proceed at room temperature, some substrate combinations may require heating to achieve a reasonable reaction rate.[7]
Substrate Reactivity The electronic and steric properties of both the this compound and the terminal alkyne can influence the reaction's efficiency.[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 2-Aminohalopyridine

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk tube or reaction vial, combine the this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[1]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[5]

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane (B91453) and water) via syringe.[5]

  • Catalyst Addition: Add the palladium catalyst and ligand (or a pre-formed catalyst complex).[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5] Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1] Purify the crude product by a suitable method, such as flash chromatography.

General Protocol for Buchwald-Hartwig Amination

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add N-(4-Bromopyridin-2-yl)acetamide (as a proxy for this compound, 1.0 equiv.), the corresponding amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃; 1-5 mol%), a phosphine ligand (e.g., Xantphos; 2-10 mol%), and a base (e.g., NaOtBu; 1.5-3.0 equiv.).[4]

  • Inert Atmosphere: Seal the vessel and replace the atmosphere with an inert gas (e.g., argon or nitrogen).[4]

  • Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane).[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours), while monitoring the reaction progress by TLC or LC-MS.[4]

  • Workup: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.[4] Dry the organic layer, filter, and concentrate. Purify the crude product as needed.

General Protocol for Sonogashira Coupling

This is a generalized procedure and requires optimization for specific substrates.

  • Reaction Setup: To a degassed solution of this compound (1.1 equiv.) in a solvent mixture like THF/Et₃N, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 equiv.) and CuI (0.3 equiv.).[8]

  • Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere.

  • Alkyne Addition: Add the terminal alkyne (1.0 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 16 hours), monitoring by TLC or LC-MS.[8]

  • Workup: Upon completion, concentrate the reaction mixture and purify the crude product, for example, by column chromatography.

References

Preventing dehalogenation of 2-Amino-4-bromopyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-4-bromopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of dehalogenation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem when working with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the pyridine (B92270) ring is replaced by a hydrogen atom, leading to the formation of 2-aminopyridine (B139424). This is problematic as it consumes your starting material, reduces the yield of the desired product, and complicates the purification process due to the presence of byproducts.

Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: Dehalogenation in palladium-catalyzed reactions is often attributed to the formation of a palladium-hydride species. This can arise from various sources in the reaction mixture, such as amine bases, solvents (like alcohols), or even trace amounts of water. This palladium-hydride can then react with the this compound in a process called hydrodehalogenation, leading to the undesired dehalogenated product.[1][2][3]

Q3: How does the amino group in this compound influence dehalogenation?

A3: The free amino group can contribute to dehalogenation. It can coordinate to the palladium catalyst and influence its electronic properties, potentially promoting the formation of palladium-hydride species. Protecting the amino group, for instance with a Boc (tert-butyloxycarbonyl) group, can mitigate this issue.[1]

Q4: Which analytical techniques are best for detecting and quantifying dehalogenation?

A4: The most common techniques for monitoring the progress of your reaction and detecting dehalogenation are Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). For quantification, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) are highly effective.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Issue 1: Significant dehalogenation observed in a Suzuki-Miyaura coupling reaction.

You are attempting to couple this compound with an arylboronic acid, but you are observing a significant amount of 2-aminopyridine byproduct.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands can promote the desired cross-coupling over dehalogenation.[1][4]

    • Recommendation: Switch from a general catalyst like Pd(PPh₃)₄ to a system with a more specialized, bulky ligand.

  • Base Selection: Strong bases can promote dehalogenation.

    • Recommendation: Use a weaker, milder base. The solubility of the base can also be a factor.

  • Solvent Choice: The polarity of the solvent can influence the extent of dehalogenation.

    • Recommendation: Use less polar, aprotic solvents.

  • Reaction Temperature: Higher temperatures can sometimes favor the dehalogenation pathway.[1]

    • Recommendation: Lower the reaction temperature and monitor the reaction over a longer period.

Summary of Recommended Condition Modifications for Suzuki-Miyaura Coupling:

ParameterStandard Conditions (Prone to Dehalogenation)Recommended Conditions (To Minimize Dehalogenation)
Catalyst/Ligand Pd(PPh₃)₄Pd(OAc)₂ / SPhos or XPhos
Base NaOtBu, K₂CO₃K₃PO₄, Cs₂CO₃
Solvent DMF, THFToluene (B28343), Dioxane
Temperature >100 °C80-100 °C

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation

  • Reagent Preparation: In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂; 1-5 mol%), a bulky biarylphosphine ligand (e.g., SPhos, XPhos; 2-10 mol%), and a mild base (e.g., K₃PO₄; 2.0-3.0 equiv.).[1]

  • Solvent Addition: Add degassed solvent (e.g., toluene or dioxane) to achieve a concentration of 0.1-0.5 M.

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the mixture to the recommended temperature (typically 80-100 °C) and stir. Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G Dehalogenation High Dehalogenation in Suzuki Coupling Catalyst Suboptimal Catalyst/ Ligand Choice Dehalogenation->Catalyst Base Base too Strong Dehalogenation->Base Solvent Inappropriate Solvent Dehalogenation->Solvent Temp Temperature too High Dehalogenation->Temp Solution_Catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Catalyst->Solution_Catalyst Optimize Solution_Base Switch to Milder Base (e.g., K3PO4, Cs2CO3) Base->Solution_Base Optimize Solution_Solvent Use Less Polar, Aprotic Solvent (e.g., Toluene) Solvent->Solution_Solvent Optimize Solution_Temp Lower Reaction Temperature Temp->Solution_Temp Optimize

Issue 2: Dehalogenation byproduct formation in a Buchwald-Hartwig amination.

When performing a Buchwald-Hartwig amination with this compound, you observe the formation of 2-aminopyridine alongside your desired N-arylated product.

Troubleshooting Steps:

  • Protect the Amino Group: The free amino group on the pyridine ring can interfere with the catalytic cycle.

    • Recommendation: Protect the amino group with a Boc group before performing the amination. This can significantly suppress dehalogenation.[1]

  • Ligand Choice: The ligand plays a crucial role in the outcome of Buchwald-Hartwig reactions.

    • Recommendation: Employ bulky, electron-rich phosphine ligands which are known to favor the desired C-N bond formation.

  • Base Selection: Strong bases can contribute to the formation of palladium-hydride species.

    • Recommendation: Consider using a weaker base if compatible with your specific amine coupling partner.

Summary of Recommended Condition Modifications for Buchwald-Hartwig Amination:

ParameterStandard Conditions (Prone to Dehalogenation)Recommended Conditions (To Minimize Dehalogenation)
Substrate This compoundN-Boc-2-amino-4-bromopyridine
Ligand General phosphine ligandsBulky biarylphosphine ligands (e.g., Josiphos, Xantphos)
Base NaOtBuK₃PO₄, Cs₂CO₃
Solvent Polar aprotic solvents (e.g., DMF)Aprotic solvents (e.g., Toluene, Dioxane)

Experimental Protocol: Buchwald-Hartwig Amination with Minimized Dehalogenation

  • Amine Protection (if necessary): React this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) in a suitable solvent (e.g., THF, dichloromethane) to obtain N-Boc-2-amino-4-bromopyridine. Purify the protected compound before proceeding.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium source (e.g., Pd₂(dba)₃), a suitable ligand, and the base in a reaction vessel.

  • Reagent Addition: Add the N-Boc-2-amino-4-bromopyridine and the amine coupling partner, followed by an anhydrous, degassed solvent (e.g., toluene).[5]

  • Reaction: Seal the vessel and heat the mixture to the optimal temperature (typically 80-110 °C). Monitor the reaction by LC-MS.

  • Work-up and Deprotection: After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer and concentrate. The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if the final product requires a free amino group.

G Start This compound Protect Protect Amino Group (Boc Protection) Start->Protect Protected_Substrate N-Boc-2-amino-4-bromopyridine Protect->Protected_Substrate Coupling Buchwald-Hartwig Amination Protected_Substrate->Coupling Coupled_Product N-Boc Protected Coupled Product Coupling->Coupled_Product Deprotect Deprotection (Acidic Conditions) Coupled_Product->Deprotect Final_Product Final Coupled Product Deprotect->Final_Product

Issue 3: Dehalogenation as a major byproduct in a Sonogashira coupling.

Your Sonogashira coupling of this compound with a terminal alkyne is yielding a significant amount of 2-aminopyridine.

Troubleshooting Steps:

  • Copper Co-catalyst: The copper(I) co-catalyst is crucial in the Sonogashira reaction. Ensure it is fresh and active.

  • Base Selection: An appropriate amine base is required.

    • Recommendation: Use a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Solvent and Temperature: Reaction conditions can be optimized to favor the desired coupling.

    • Recommendation: Anhydrous, degassed solvents are important. Lowering the temperature may help if dehalogenation is significant at higher temperatures.

Summary of Recommended Condition Modifications for Sonogashira Coupling:

ParameterPotential IssueRecommended Conditions
Catalyst System Inactive Pd or Cu catalystUse fresh Pd catalyst (e.g., Pd(PPh₃)₄) and CuI
Base Inappropriate baseEt₃N, DIPEA
Solvent Presence of water or oxygenAnhydrous, degassed THF or DMF
Temperature Too high, promoting side reactionsRoom temperature to 60 °C

Experimental Protocol: Sonogashira Coupling with Minimized Dehalogenation

  • Reaction Setup: To a reaction flask, add this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄; 2-5 mol%), and a copper(I) salt (e.g., CuI; 1-5 mol%).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF) and an amine base (e.g., Et₃N; 2-3 equiv.).

  • Reaction: Stir the reaction mixture under an inert atmosphere at the appropriate temperature (start at room temperature and gently heat if necessary). Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture to remove any solids, and concentrate the filtrate. Purify the residue by column chromatography to isolate the desired product.

References

Technical Support Center: Optimizing Catalyst Loading for 2-Amino-4-bromopyridine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the catalytic coupling of 2-Amino-4-bromopyridine.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenge stems from the 2-amino group on the pyridine (B92270) ring. This group can act as a coordinating ligand for the palladium catalyst, potentially deactivating it or altering its reactivity.[1] Additionally, the electron-donating nature of the amino group can make the oxidative addition of the palladium catalyst to the C-Br bond, often a rate-determining step, more difficult compared to electron-deficient pyridines.[2]

Q2: What is a typical starting catalyst loading for these types of couplings?

A2: A typical starting catalyst loading for palladium-catalyzed cross-coupling reactions ranges from 1 to 5 mol%.[3][4] For challenging substrates like this compound, it is often advisable to start at a higher loading within this range (e.g., 2-5 mol%) to ensure reaction initiation.[3] Optimization studies can then be performed to reduce the catalyst loading for cost-effectiveness and to minimize residual palladium in the final product.

Q3: How do I choose the right palladium catalyst and ligand?

A3: There is no single "best" catalyst, as the optimal choice depends on the specific coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and the coupling partner. However, for challenging substrates, catalysts with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or RuPhos are often more effective.[1] These ligands can promote the crucial oxidative addition step and stabilize the active catalytic species.[1] Buchwald-type palladacycle precatalysts are also a good option as they are often more stable and provide sustained catalytic activity.[1]

Q4: What is the role of the base in these coupling reactions?

A4: The base plays a critical role in the catalytic cycle. Its primary functions are to activate the coupling partner (e.g., the organoboron species in Suzuki coupling) and to neutralize the acid generated during the reaction.[5] The strength and solubility of the base can significantly impact the reaction outcome.[3][5]

Q5: How should I properly set up the reaction to avoid catalyst deactivation?

A5: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[3][5] Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] Solvents and reagents should be thoroughly degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the liquid or by using freeze-pump-thaw cycles.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction shows very low or no conversion to the desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

Potential Cause Troubleshooting Steps
Catalyst Inactivity Verify Catalyst Quality: Ensure the palladium catalyst and ligands are from a reliable source and have been stored under appropriate inert conditions.[4] Pre-catalyst Activation: If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), ensure your reaction conditions are suitable for its reduction to the active Pd(0) species.[3][6] Screen Different Catalyst Systems: For electron-rich substrates, consider using advanced generation Buchwald-Hartwig or Suzuki-Miyaura catalyst systems with bulky, electron-rich ligands.[1][2]
Sub-optimal Reaction Conditions Increase Catalyst Loading: For a difficult reaction, increasing the catalyst loading (e.g., from 1-2 mol% up to 5-10 mol%) can improve conversion.[1] Optimize Temperature: Gradually increase the reaction temperature. Many Suzuki and Buchwald-Hartwig couplings run at 80-120 °C, but challenging substrates may require higher temperatures.[1][4] Screen Solvents: The choice of solvent is critical.[3] A solvent screen including toluene (B28343), dioxane, THF, and DMF is often necessary to find the optimal conditions for solubility and reactivity.[3] Screen Bases: Test a variety of bases. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, strong bases like NaOtBu are often required.[1][7]
Reagent Quality Purity of Starting Materials: Ensure the purity of this compound and the coupling partner, as impurities can act as catalyst poisons.[3] Stability of Coupling Partner: Some coupling partners, like certain boronic acids, can be unstable and undergo side reactions such as protodeboronation.[3] Using the corresponding boronic ester can sometimes improve stability.[2][3]
Issue 2: Significant Side Product Formation

Question: My reaction is producing significant amounts of homocoupled or dehalogenated side products. How can I improve the selectivity?

Answer: Side reactions compete with the desired cross-coupling pathway, reducing the yield of the target molecule.

Side Product Potential Cause Troubleshooting Steps
Homocoupling of the Coupling Partner Presence of Oxygen: Oxygen can promote the homocoupling of organometallic reagents.[5]Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.[2] Ensure all solvents and the reaction mixture are thoroughly degassed. Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) sources.[2]
Protodeboronation (in Suzuki Coupling) Presence of Water: Water can lead to the cleavage of the carbon-boron bond.Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis than boronic acids.[2] Anhydrous Conditions: Eliminate water from the reaction mixture by using dry solvents and reagents.[2] Use a Weaker Base: If possible, a milder base might reduce the rate of protodeboronation.[2]
Dehalogenation of this compound Presence of Hydride Sources: Solvents or other reagents can sometimes act as hydride donors.[2]Avoid Hydride Sources: Ensure solvents are not a source of hydrides. For example, some alcohols can act as hydride donors.[2] Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[2]
Issue 3: Catalyst Decomposition (Reaction Mixture Turns Black)

Question: My reaction mixture turns black and stalls. Is this palladium black, and how can I prevent it?

Answer: The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[3]

Potential Cause Troubleshooting Steps
High Temperature High temperatures can accelerate the decomposition process.
Ligand Dissociation The active catalyst can aggregate to form inactive palladium black, often due to ligand dissociation.[3]
Presence of Oxygen Oxygen can oxidize the active Pd(0) and sensitive phosphine ligands, leading to catalyst deactivation.[3]

Data Summary Tables

Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling of this compound

ParameterTypical RangeNotes
Catalyst Loading (mol %) 1 - 5Can be increased for challenging reactions.[4]
Ligand-to-Metal Ratio 1:1 to 2:1Dependent on the specific ligand and palladium source.[4]
Base (equivalents) 2 - 3The choice of base is critical; K₂CO₃, K₃PO₄, Cs₂CO₃ are common.[4]
Temperature (°C) 80 - 120Higher temperatures may be required but can also lead to side reactions.[4]
Concentration (M) 0.1 - 0.5More concentrated reactions can sometimes improve yields but may also lead to solubility issues.[4]

Table 2: General Reaction Parameters for Buchwald-Hartwig Amination of this compound

ParameterTypical RangeNotes
Catalyst Loading (mol %) 1 - 5Can be lowered for highly active systems.[4]
Ligand-to-Metal Ratio 1:1 to 1.5:1Dependent on the specific ligand and palladium source.[4]
Base (equivalents) 1.2 - 2Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[4]
Temperature (°C) 80 - 110Optimization is often necessary.[4]
Concentration (M) 0.1 - 0.5Adjust as needed to maintain solubility.[4]

Experimental Protocols

General Protocol for a Small-Scale Suzuki-Miyaura Coupling Reaction:

  • To a dry reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).[4]

  • Add a stir bar to the vial.

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[4]

  • In a separate vial, prepare a stock solution of the palladium precursor and ligand if applicable, or weigh them out directly.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe to the reaction vial.[1]

  • Add the palladium catalyst and ligand (or a precatalyst) to the reaction vial under a positive flow of inert gas.[1]

  • Degas the reaction mixture for an additional 5-10 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the determined reaction time (e.g., 12-24 hours).[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][4]

  • Purify the crude product by column chromatography.

General Protocol for a Small-Scale Buchwald-Hartwig Amination Reaction:

  • Follow steps 1-4 as in the Suzuki-Miyaura protocol, using the desired amine (1.2 eq) and a suitable base (e.g., NaOtBu, 1.5 eq).[4]

  • If using a solid amine, it can be added with the other solids. If it is a liquid, it can be added after the solvent.

  • Add the degassed solvent (e.g., toluene or dioxane).

  • Add the palladium catalyst and ligand (or a precatalyst) to the reaction vial.[4]

  • Proceed with steps 7-12 as described above, adjusting the temperature and reaction time as necessary.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_setup Catalyst & Solvent Addition cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Add Reagents (this compound, Coupling Partner, Base) B 2. Add Stir Bar & Seal Vial A->B C 3. Purge with Inert Gas B->C D 4. Add Degassed Solvent C->D E 5. Add Catalyst & Ligand D->E F 6. Degas Reaction Mixture E->F G 7. Heat to Desired Temperature F->G H 8. Monitor by TLC/LC-MS G->H I 9. Cool & Quench Reaction H->I J 10. Extraction I->J K 11. Dry & Concentrate J->K L 12. Purify (Chromatography) K->L

Caption: General experimental workflow for this compound couplings.

Troubleshooting_Flowchart cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents Start Low or No Product Yield? C1 Check Catalyst & Ligand Quality Start->C1 Yes R1 Ensure Rigorous Degassing Start->R1 Yes S1 Verify Purity of Starting Materials Start->S1 Yes C2 Increase Catalyst Loading C1->C2 C3 Screen Different Ligands/Pre-catalysts C2->C3 C3->R1 R2 Optimize Temperature R1->R2 R3 Screen Solvents & Bases R2->R3 R3->S1 S2 Check Stability of Coupling Partner S1->S2

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Reaction Monitoring of 2-Amino-4-bromopyridine by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring reactions involving 2-amino-4-bromopyridine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: Why are my TLC spots for this compound and its derivatives streaking or tailing?

A1: Streaking or tailing of pyridine-containing compounds on silica (B1680970) gel TLC plates is a common issue. It is often caused by the basic nature of the pyridine (B92270) nitrogen interacting strongly with the acidic silanol (B1196071) groups on the silica gel surface.[1] This can be mitigated by adding a small amount of a basic modifier, like triethylamine (B128534) (0.1–2.0%), to the mobile phase to neutralize the acidic sites on the stationary phase.[2] Alternatively, if your compound is acid-sensitive, a small amount of a weak acid like acetic acid can sometimes help by protonating the pyridine, though this is less common for basic compounds.[2] Overloading the sample on the TLC plate can also lead to streaking.[2][3]

Q2: My product and starting material (this compound) have very similar Rf values on TLC. How can I improve separation?

A2: When the polarity of the reactant and product are very similar, achieving good separation on TLC can be challenging. You can try the following:

  • Change the Solvent System: Experiment with different solvent systems by varying the ratio of polar and non-polar solvents. Trying a different combination of solvents altogether can also be effective.

  • Use a Co-spot: A co-spot, where you spot the reaction mixture and the starting material in the same lane, can help you determine if the reaction is complete. If you see a single spot, it may indicate the reaction has not started, but if you see an elongated spot (like a snowman), it suggests the presence of both starting material and a new product.[4]

  • 2D TLC: Running a two-dimensional TLC, where the plate is run in one solvent system, dried, and then rotated 90 degrees and run in a second, different solvent system, can help resolve closely eluting spots.[4]

Q3: I don't see any spots on my TLC plate under the UV lamp. What could be the problem?

A3: While this compound and many of its derivatives are UV-active, it's possible your product is not, or the concentration is too low.

  • Concentrate the Sample: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[2][3]

  • Use a Staining Method: If the compounds are not UV-active, use a chemical stain. For amino groups, a ninhydrin (B49086) stain can be effective.[5] Permanganate or anisaldehyde stains are also good general-purpose options.

  • Check Solvent Level: Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate to prevent the sample from dissolving into the solvent reservoir.[3]

Q4: In my LC-MS analysis, I am observing significant peak tailing for this compound. How can I improve the peak shape?

A4: Peak tailing in LC-MS for basic compounds like pyridines is often due to interactions with residual silanol groups on C18 columns.[1] To improve peak shape:

  • Use a Mobile Phase Additive: Add a small amount of an acid, such as 0.1% formic acid or acetic acid, to the mobile phase. This protonates the pyridine, reducing its interaction with the stationary phase.

  • Employ a Competing Base: A low concentration of triethylamine (TEA) can be added to the mobile phase to compete for the active silanol sites.[1]

  • Use a Modern Column: Newer generation columns are often better end-capped, reducing the number of free silanol groups and thus minimizing tailing for basic compounds.

Q5: My LC-MS results show a weak signal for my product. How can I increase the signal intensity?

A5: Weak signal intensity in LC-MS can stem from several factors:

  • Ionization Efficiency: Ensure you are using the appropriate ionization mode. For a basic compound like this compound and its derivatives, positive ion mode electrospray ionization (ESI+) is typically most effective. The addition of a proton source like formic acid to the mobile phase can enhance protonation and improve the signal.[6]

  • Contamination: Contamination in the system can lead to ion suppression.[7] Ensure you are using high-purity LC-MS grade solvents and additives.[8]

  • Sample Concentration: The concentration of your analyte may be too low. If possible, try injecting a more concentrated sample.

Troubleshooting Guides

TLC Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Streaking/Tailing Spots - Sample is too concentrated.- Strong interaction between the basic analyte and acidic silica gel.[1][2]- Dilute the reaction mixture sample before spotting.- Add 0.1-2.0% triethylamine or ammonia (B1221849) to the mobile phase to neutralize the silica surface.[2]
Rf Value Too High or Too Low - The mobile phase is too polar or not polar enough.[2]- If Rf is too high (spots near the solvent front), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).- If Rf is too low (spots near the baseline), increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).[2]
No Visible Spots - The sample is too dilute.- The compound is not UV-active.- The compound evaporated from the plate.[2]- Spot the sample multiple times in the same location, drying between applications.[2][3]- Use a chemical stain like ninhydrin (for amines), potassium permanganate, or anisaldehyde.- For volatile compounds, minimize drying time before developing.
Uneven Solvent Front - The TLC plate is touching the side of the developing chamber.- The chamber is not properly saturated with solvent vapor.- Ensure the plate is centered in the chamber and not touching the sides.- Place a piece of filter paper in the chamber to aid solvent vapor saturation.
LC-MS Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing - Interaction of the basic pyridine with residual silanols on the column.[1]- Column overload.- Add 0.1% formic acid or acetic acid to the mobile phase.- Use a column with better end-capping or a different stationary phase.- Dilute the sample or reduce the injection volume.[8]
Retention Time Shifts - Changes in mobile phase composition or pH.- Column temperature fluctuations.- Column degradation.[7]- Prepare fresh mobile phase daily.- Ensure the column oven is set to a stable temperature.- Use a guard column and replace the analytical column if performance degrades.[8]
Low Signal Intensity / Poor Sensitivity - Suboptimal ionization conditions.- Ion suppression from matrix effects or contamination.[7]- The compound is degrading in the source.- Optimize the ionization source parameters (e.g., capillary voltage, gas flow).- Ensure the mobile phase is compatible with ESI (e.g., contains a proton source like formic acid for positive mode).- Clean the ion source.- Use LC-MS grade solvents.[8]
Mass Inaccuracy - The instrument needs calibration.- Perform a mass calibration of the mass spectrometer according to the manufacturer's protocol.
Presence of Isotopic Peaks for Bromine - This is an expected observation, not a problem.- Bromine has two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio. Expect to see two molecular ion peaks ([M+H]+ and [M+H+2]+) of nearly equal intensity. This pattern is a useful confirmation of the presence of bromine in your molecule.

Experimental Protocols

Protocol 1: TLC Monitoring of a Suzuki Coupling Reaction

This protocol describes the monitoring of a representative Suzuki coupling reaction between this compound and phenylboronic acid.

Materials:

  • Silica gel TLC plates with a fluorescent indicator (F254)

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Mobile Phase: 7:3 Hexanes:Ethyl Acetate with 0.5% Triethylamine

  • Reaction mixture aliquots

Procedure:

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark three lanes: "SM" for the starting material (this compound), "C" for a co-spot, and "R" for the reaction mixture.

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of this compound.

    • In the "R" lane, spot a small aliquot of the reaction mixture.

    • In the "C" lane, spot the starting material first, and then spot the reaction mixture directly on top of the starting material spot.

  • Develop the Plate: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.

  • Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot in the "R" lane and the appearance of a new spot (the product) indicate the reaction is progressing. The Rf value of the product is expected to be different from the starting material.

Protocol 2: LC-MS Analysis of the Reaction Mixture

Instrumentation and Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

Procedure:

  • Sample Preparation: Take a small aliquot (e.g., 5 µL) from the reaction mixture and dilute it significantly with acetonitrile or a 1:1 mixture of acetonitrile and water (e.g., in 1 mL of solvent). This prevents overloading the column and contaminating the MS source.

  • Analysis: Inject the diluted sample into the LC-MS system running the method described above.

  • Data Interpretation:

    • Monitor the total ion chromatogram (TIC) for peaks corresponding to the starting material and the expected product.

    • Extract the ion chromatograms for the specific m/z values of the protonated starting material and product.

      • This compound ([M+H]+): Expect m/z 173.0 and 175.0 (due to 79Br and 81Br isotopes).[9]

      • Expected Product (2-amino-4-phenylpyridine, [M+H]+): Expect m/z 171.1.

    • The reaction progress can be determined by the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Plate (SM, Co, Rxn) prep_plate->spot_plate prep_chamber Saturate Chamber develop_plate Develop Plate prep_chamber->develop_plate prep_sample Dilute Sample prep_sample->spot_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize_uv Visualize under UV dry_plate->visualize_uv analyze_rf Analyze Rf Values visualize_uv->analyze_rf

Caption: Workflow for monitoring a reaction using TLC.

LCMS_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_intensity Intensity Issues cluster_retention Retention Time Issues start Problem with LC-MS Data peak_tailing Peak Tailing? start->peak_tailing low_signal Low Signal? start->low_signal rt_shift RT Shift? start->rt_shift add_acid Add 0.1% Formic Acid to Mobile Phase peak_tailing->add_acid Yes check_column Use Better End-capped Column peak_tailing->check_column Yes optimize_source Optimize Source Parameters low_signal->optimize_source Yes check_mode Confirm ESI+ Mode low_signal->check_mode Yes fresh_mp Prepare Fresh Mobile Phase rt_shift->fresh_mp Yes check_temp Check Column Temperature rt_shift->check_temp Yes

Caption: Troubleshooting logic for common LC-MS issues.

References

Technical Support Center: Palladium Catalyst Removal from 2-Amino-4-bromopyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the removal of residual palladium catalysts from reaction mixtures involving 2-Amino-4-bromopyridine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process.

Issue 1: High Levels of Residual Palladium in the Final Product

  • Possible Cause: The nitrogen atoms in the this compound structure can act as strong ligands, binding tightly to the palladium catalyst. This chelation makes it difficult to remove the catalyst through standard methods like simple filtration or solvent extraction.[1]

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based, dimercaptotriazine (DMT)-based, or cysteine-based scavengers are often effective.[1] The choice of scavenger may need to be optimized for your specific reaction conditions.

    • Optimize Scavenging Conditions: Experiment with parameters such as the scavenger-to-product ratio, temperature, and reaction time to identify the most effective conditions for palladium removal.[1]

    • Activated Carbon Treatment: Activated carbon can be a cost-effective option, used either alone or in combination with other scavengers. However, be aware that it can sometimes lead to product loss through non-specific adsorption.[1][2][3]

    • Crystallization: This can be an effective method, especially when used with additives like N-acetylcysteine or thiourea, which help to keep the palladium in the mother liquor.[1] However, it's crucial to analyze the palladium content of the crystallized product to ensure the palladium-product complex has not co-crystallized.[1]

Issue 2: Product Loss During the Scavenging Process

  • Possible Cause: Non-specific adsorption of the this compound product onto the scavenger material, particularly with activated carbon.[1][2]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[1]

    • Adjust the Solvent System: The choice of solvent can influence the binding of both the palladium and the product to the scavenger. Using a solvent in which your product is highly soluble may minimize its adsorption onto the scavenger.[1]

    • Minimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This can be determined through optimization experiments.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from reaction mixtures containing this compound?

A1: The most common methods include:

  • Adsorption onto solid-supported scavengers: This involves using materials like functionalized silica (B1680970) gels (e.g., thiol, DMT, or cysteine-based) or activated carbon that have a high affinity for palladium.[1][2][3]

  • Crystallization: Inducing the crystallization of the this compound product can leave the palladium impurities behind in the mother liquor.[1]

  • Filtration through Celite: A simple filtration through a pad of Celite can help remove insoluble palladium species.[4][5]

  • Column Chromatography: This is a standard purification technique that can separate the desired product from the palladium catalyst and other impurities.[4][6]

Q2: How do I choose the right palladium scavenger for my reaction?

A2: The choice of scavenger depends on several factors, including the nature of your product, the solvent system, and the specific palladium catalyst used.[3] It is often necessary to screen several different scavengers to find the most effective one for your specific application.[1] Thiol-based silica scavengers are a good starting point for many applications.[1][5]

Q3: How can I quantify the amount of residual palladium in my product?

A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique commonly used to determine the concentration of trace metals like palladium in organic samples.[1]

Q4: What are the acceptable limits for palladium residues in pharmaceutical products?

A4: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines (ICH Q3D) for elemental impurities. For palladium, the oral permitted daily exposure (PDE) is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10g.[2] It is crucial to consult the latest ICH Q3D guidelines for specific limits.[1]

Data Presentation

Table 1: Comparison of Palladium Scavenging Methods

Scavenging MethodAdvantagesDisadvantagesTypical Efficiency
Silica-Based Scavengers (Thiol, DMT, Cysteine) High selectivity for palladium, good efficiency.[1][3]Can be more expensive than other methods.Can reduce Pd levels to <10 ppm.[7]
Activated Carbon Cost-effective.[1][3]Can cause product loss due to non-specific adsorption.[1][2][8]Can reduce Pd from ~300 ppm to <1 ppm.[3]
Crystallization Can be highly effective, especially with additives.[1]Risk of co-crystallization of the palladium-product complex.[1]Dependent on specific conditions.
Filtration through Celite Simple and quick method for removing insoluble Pd.[4][5]Not effective for soluble palladium species.[4]Variable.

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging using Silica-Based Scavengers

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (ACN)) to a concentration of 10-50 mg/mL.[1]

  • Scavenger Addition: Add the selected silica-based palladium scavenger (e.g., SiliaMetS® Thiol, DMT, or Cysteine). A typical starting point is to use a 4-8 molar equivalent of the scavenger relative to the initial amount of palladium catalyst used in the reaction.[1]

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.[1]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[1]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or another suitable analytical technique to confirm the removal of the catalyst.[1]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, Toluene).[1]

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[1]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[1]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.[1]

  • Washing: Wash the celite pad with fresh solvent.[1]

  • Concentration: Concentrate the filtrate to obtain the product.[1]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or another suitable analytical technique.[1]

Visualizations

Palladium_Removal_Workflow cluster_troubleshooting Troubleshooting cluster_solutions Potential Solutions HighPd High Residual Palladium UseScavenger Employ Metal Scavenger (Silica-based, Activated Carbon) HighPd->UseScavenger Primary Action Optimize Optimize Scavenging Conditions HighPd->Optimize If scavenger is ineffective Crystallize Crystallization HighPd->Crystallize Alternative Method ProductLoss Product Loss ScreenScavengers Screen Different Scavengers ProductLoss->ScreenScavengers Primary Action AdjustSolvent Adjust Solvent System ProductLoss->AdjustSolvent MinimizeScavenger Minimize Scavenger Amount ProductLoss->MinimizeScavenger

Caption: Troubleshooting workflow for palladium removal.

Scavenging_Protocol_Flowchart Start Crude this compound Reaction Mixture Dissolve Dissolve in Suitable Solvent Start->Dissolve AddScavenger Add Palladium Scavenger Dissolve->AddScavenger Stir Stir for Optimized Time and Temperature AddScavenger->Stir Filter Filter to Remove Scavenger Stir->Filter Wash Wash Filter Cake Filter->Wash Concentrate Concentrate Filtrate Wash->Concentrate Analyze Analyze for Residual Palladium Concentrate->Analyze End Purified Product Analyze->End

Caption: General experimental workflow for palladium scavenging.

References

Minimizing homocoupling in Suzuki reactions of 2-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling in Suzuki Reactions of 2-Amino-4-bromopyridine

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers, scientists, and drug development professionals to minimize the formation of homocoupling byproducts in the Suzuki-Miyaura cross-coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of my Suzuki reaction, and why is it a problem with this compound?

A1: Homocoupling is a significant side reaction where the boronic acid reagent couples with itself to form a symmetrical biaryl byproduct (Ar'-Ar').[1] This unwanted reaction consumes your boronic acid, reduces the yield of the desired cross-coupled product (Ar-Ar'), and complicates purification. The amino group on the pyridine (B92270) ring makes the system electron-rich, which can affect the rates of the catalytic cycle steps and potentially make side reactions like homocoupling more competitive.[1]

Q2: What are the primary causes of boronic acid homocoupling?

A2: The most common causes of homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1][2]

  • Oxygen: Trace amounts of oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[3] These Pd(II) species can then promote the homocoupling of two boronic acid molecules.[2][3] It has been demonstrated that higher oxygen levels directly lead to an increase in homocoupling byproducts.[2]

  • Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the precatalyst must be reduced in situ to the active Pd(0) form for the main catalytic cycle to begin.[2] One pathway for this reduction is the homocoupling of two boronic acid molecules, which generates Pd(0) but at the cost of your starting material.[2]

Q3: How can I effectively remove oxygen from my reaction mixture?

A3: Rigorous degassing of your solvents and the reaction vessel is the most critical step to prevent oxygen-mediated homocoupling.[1] Standard methods include:

  • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 15-30 minutes) before adding the catalyst.[4][5]

  • Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three or more times is highly effective at removing dissolved oxygen.[4]

  • Inert Atmosphere: Ensure the reaction is set up in a flask (e.g., a Schlenk tube) that has been thoroughly evacuated and backfilled with an inert gas multiple times.[1] Maintain a positive pressure of inert gas throughout the entire experiment.[5]

Q4: Should I use a Pd(0) or Pd(II) catalyst source to minimize homocoupling?

A4: Starting directly with a Pd(0) source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), can significantly reduce homocoupling that occurs during the in situ reduction of Pd(II) sources.[1][5] If you must use a Pd(II) precatalyst, consider adding a mild reducing agent, like potassium formate, to facilitate the reduction to Pd(0) without promoting homocoupling.[5][6]

Q5: How does my choice of ligand, base, and solvent affect homocoupling?

A5:

  • Ligands: Bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often recommended.[5][7][8] These ligands can accelerate the rate-determining oxidative addition step of the main Suzuki cycle, allowing the desired cross-coupling to outcompete the homocoupling pathway.[5]

  • Base: While a base is necessary to activate the boronic acid for transmetalation, an overly strong or poorly soluble base can sometimes exacerbate side reactions.[9] Screening bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ is often necessary to find the optimal conditions.[10][11]

  • Solvent: The choice of solvent (e.g., dioxane, toluene, DMF) impacts the solubility of all reagents and the catalyst's activity.[1][12] Anhydrous conditions are often preferred to prevent a competing side reaction known as protodeboronation (hydrolysis of the boronic acid), which can also reduce yield.[1]

Troubleshooting Guide & Data

Data Presentation: Effect of Reaction Parameters on Suzuki Couplings

The following table summarizes general trends for key parameters based on studies of pyridyl and other heteroaryl systems. These should be used as a starting point for the optimization of your this compound reaction.

ParameterConditionExpected Outcome on HomocouplingRationale
Atmosphere Rigorously degassed (Inert gas sparge, Freeze-Pump-Thaw)Decrease Minimizes O₂ which promotes homocoupling via oxidation of Pd(0) to Pd(II).[1][2]
Palladium Source Pd(0) precatalyst (e.g., Pd₂(dba)₃)Decrease Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[1][5]
Pd(II) precatalyst (e.g., Pd(OAc)₂) + mild reducing agentDecrease The reducing agent helps form the active Pd(0) species without consuming the boronic acid via homocoupling.[5][6]
Ligand Bulky, electron-rich phosphine (e.g., XPhos, SPhos)Decrease Accelerates the desired oxidative addition and reductive elimination steps, making the cross-coupling kinetically favored over homocoupling.[5][7][8]
Base Weaker, soluble base (e.g., K₃PO₄, KF)May Decrease A milder base might reduce the rate of side reactions.[1] The optimal choice is highly substrate-dependent.[10]
Boronic Reagent Pinacol or MIDA boronate estersDecrease These esters are often more stable towards protodeboronation and can exhibit different reactivity in transmetalation, sometimes reducing side reactions.[1]
Reagent Addition Slow addition of boronic acid/ester via syringe pumpDecrease Maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[5]

Visualizations

Troubleshooting Workflow for Homocoupling

G start High Homocoupling Observed degas Is the reaction rigorously degassed? (e.g., sparging, freeze-pump-thaw) start->degas improve_degas Action: Improve degassing protocol. Use Schlenk techniques. degas->improve_degas No pd_source Are you using a Pd(II) precatalyst? (e.g., Pd(OAc)2) degas->pd_source Yes improve_degas->degas switch_pd Action: Switch to a Pd(0) source (e.g., Pd2(dba)3) OR add a mild reducing agent (e.g., HCO2K). pd_source->switch_pd Yes ligand_check What type of ligand is being used? pd_source->ligand_check No switch_pd->ligand_check switch_ligand Action: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). ligand_check->switch_ligand Standard/None addition_method How is the boronic acid added? ligand_check->addition_method Bulky/e--rich switch_ligand->addition_method slow_addition Action: Try slow addition of the boronic acid via syringe pump. addition_method->slow_addition All at once end Homocoupling Minimized addition_method->end Slow addition slow_addition->end

Caption: A troubleshooting workflow to diagnose and mitigate homocoupling.

Suzuki Catalytic Cycle and Homocoupling Side Reaction

Suzuki_Cycle cluster_main Desired Suzuki Cross-Coupling Cycle cluster_side Homocoupling Side Reaction Pd0 Pd(0)L₂ (Active Catalyst) OA Ar-Pd(II)(X)L₂ Pd0->OA Oxidative Addition (+ Ar-X) Oxygen O₂ (Trace Oxygen) or Pd(II) Precatalyst Pd0->Oxygen Trans Ar-Pd(II)(Ar')L₂ OA->Trans Transmetalation (+ [Ar'B(OH)₃]⁻) Trans->Pd0 Reductive Elimination Product Product Trans->Product Ar-Ar' (Desired Product) PdII_O2 Pd(II)L₂ Trans1 Ar'-Pd(II)(OH)L₂ PdII_O2->Trans1 Transmetalation (+ [Ar'B(OH)₃]⁻) Trans2 Ar'-Pd(II)(Ar')L₂ Trans1->Trans2 Transmetalation (+ [Ar'B(OH)₃]⁻) Homocoupling_Product Ar'-Ar' (Homocoupling) Trans2->Homocoupling_Product Pd0_from_homo Pd(0)L₂ Trans2->Pd0_from_homo Reductive Elimination Pd0_from_homo->Pd0 Enters Main Cycle Oxygen->PdII_O2 Oxidizes Pd(0) or starts as Pd(II)

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anticancer Activity of 2-Aminopyridine (B139424) Derivatives

Several studies have explored the anticancer potential of 2-aminopyridine derivatives, revealing that substitutions on the pyridine (B92270) ring and at the amino group significantly influence their cytotoxic effects. The following data summarizes the half-maximal inhibitory concentration (IC50) values of various derivatives against different cancer cell lines.

Table 1: Anticancer Activity of 2-Aminopyridine Derivatives (IC50 in µM)

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
S3c 2-Aminothiazole conjugateA2780 (Ovarian)15.57[1]
A2780CISR (Cisplatin-resistant Ovarian)11.52[1]
S5b 2-Aminothiazole conjugateA2780 (Ovarian)>50[1]
A2780CISR (Cisplatin-resistant Ovarian)26.31[1]
S6c 2-Aminopyridine conjugateA2780 (Ovarian)>50[1]
A2780CISR (Cisplatin-resistant Ovarian)31.54[1]
8e CDK/HDAC Dual InhibitorMV-4-11 (Leukemia)CDK9: 0.0884, HDAC1: 0.1689[2]
5 1′H-spiro-pyridineHepG-2 (Liver)10.58[3]
Caco-2 (Colorectal)9.78[3]
7 1′H-spiro-pyridineHepG-2 (Liver)8.90[3]
Caco-2 (Colorectal)7.83[3]
8 1′H-spiro-pyridineHepG-2 (Liver)8.42[3]
Caco-2 (Colorectal)13.61[3]

Note: Lower IC50 values indicate higher potency.

Antimicrobial Activity of 2-Aminopyridine Derivatives

The 2-aminopyridine scaffold has also been investigated for its antimicrobial properties. The minimum inhibitory concentration (MIC) is a key metric for assessing the potency of an antimicrobial agent. The data below presents the MIC values for several 2-aminopyridine derivatives against various bacterial strains.

Table 2: Antimicrobial Activity of 2-Aminopyridine Derivatives (MIC in µg/mL)

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
2c 2-Amino-3-cyanopyridineS. aureus0.039[4][5]
B. subtilis0.039[4][5]
3a 2-Amino-4-chloropyridine Schiff baseS. aureus16[6][7]
B. cereus17[6][7]
B. licheniformis17[6][7]
E. coli15[6][7]
Acetobacter sp.18[6][7]
P. aeruginosa16[6][7]

Note: Lower MIC values indicate higher potency.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate overnight cell_seeding->incubation1 compound_treatment Add test compounds at various concentrations incubation1->compound_treatment incubation2 Incubate for 24-72 hours compound_treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 2-4 hours mtt_addition->incubation3 solubilization Add solubilizing agent incubation3->solubilization absorbance_reading Read absorbance at ~570 nm solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis end End data_analysis->end

MTT Assay Experimental Workflow.
Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve the desired final inoculum concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

MIC_Determination_Workflow start Start prepare_dilutions Prepare serial dilutions of test compound start->prepare_dilutions prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum inoculate_plate Inoculate microtiter plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubation Incubate at 35-37°C for 16-20h inoculate_plate->incubation read_results Observe for bacterial growth incubation->read_results determine_mic Determine the lowest concentration with no growth read_results->determine_mic end End determine_mic->end

MIC Determination Experimental Workflow.

Potential Signaling Pathway in Anticancer Activity

Some 2-aminopyridine derivatives have been identified as dual inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[2] Such compounds can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. The diagram below illustrates a simplified hypothetical pathway.

Anticancer_Signaling_Pathway compound 2-Aminopyridine Derivative cdk CDK compound->cdk hdac HDAC compound->hdac cell_cycle Cell Cycle Progression cdk->cell_cycle promotes apoptosis Apoptosis hdac->apoptosis inhibits proliferation Tumor Cell Proliferation cell_cycle->proliferation apoptosis->proliferation

Hypothetical Anticancer Signaling Pathway.

References

Validating the Synthesis of a Novel Kinase Inhibitor: A Comparative Guide to 2-Amino-4-halopyridine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in the development of targeted cancer therapies. The 2-aminopyridine (B139424) scaffold is a privileged structure in this field, and its functionalization is key to achieving desired potency and selectivity. This guide provides an objective comparison of two common starting materials for the synthesis of such compounds: 2-Amino-4-bromopyridine and its chloro-analogue, 2-Amino-4-chloropyridine. The comparison is supported by experimental data from Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, two pivotal methods for C-C and C-N bond formation, respectively.

Performance Comparison in Key Synthetic Transformations

The choice of a halogenated precursor can significantly impact reaction efficiency, yield, and cost. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, making brominated pyridines more reactive in palladium-catalyzed cross-coupling reactions.[1] This often translates to milder reaction conditions and shorter reaction times.[1] However, chlorinated pyridines are typically more cost-effective, presenting a trade-off between reactivity and raw material expense.

The following tables summarize representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions. It is important to note that this data is collated from various sources and is intended to illustrate general trends rather than a direct, side-by-side comparison under identical conditions.

Table 1: Comparison of 2-Amino-4-halopyridines in the Suzuki-Miyaura Coupling Reaction

EntryPyridine SubstrateBoronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-Amino-6-bromopyridine (B113427)Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O901285
22-Amino-6-bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)100892
32-Amino-6-chloropyridinePhenylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃t-BuOH1102478
42-Amino-6-chloropyridine4-Tolylboronic acidPEPPSI-IPrK₂CO₃1,4-Dioxane/H₂O1001888

Table 2: Comparison of 2-Amino-4-halopyridines in the Buchwald-Hartwig Amination

EntryPyridine SubstrateAmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromopyridine (B144113)CyclopropylaminePd(OAc)₂ / dppp (B1165662)NaOt-BuToluene80-98
22-BromopyridineAnilinePd₂(dba)₃ / BINAPNaOt-BuToluene80460
32-Chloropyridines (general)Various aminesRequires more sophisticated ligands (e.g., Buchwald or Josiphos-type)Stronger bases (e.g., LHMDS)Higher temperatures-Generally lower yields than bromides

Experimental Protocols

Detailed methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below as representative examples.

Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-6-bromopyridine with 4-Methoxyphenylboronic Acid

Materials:

  • 2-Amino-6-bromopyridine

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-amino-6-bromopyridine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).[1]

  • Add anhydrous toluene (5 mL) via syringe.[1]

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Upon completion (typically 8 hours), cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.[1]

  • Wash the filtrate with water and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[1]

  • Purify the residue by silica (B1680970) gel column chromatography to afford the desired product.[1]

Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine with a Volatile Amine

Materials:

  • 2-Bromopyridine

  • Volatile amine (e.g., methylamine, ethylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

Procedure:

  • To a sealed tube, add 2-bromopyridine (1.0 equiv), palladium(II) acetate (catalytic amount), and dppp (catalytic amount).

  • Add sodium tert-butoxide (1.2-2.0 equiv).

  • Add toluene as the solvent.

  • Introduce the volatile amine (excess).

  • Seal the tube and heat the reaction mixture (typically to 80 °C).

  • Monitor the reaction by a suitable method (e.g., GC-MS) until the starting material is consumed.

  • After cooling, the reaction mixture is worked up by dilution with an organic solvent, washing with water and brine, drying, and concentration.

  • The crude product is then purified by column chromatography.

Validation of the Newly Synthesized Compound

The successful synthesis of a novel compound must be followed by a rigorous validation process to confirm its identity, purity, and structure.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_activity Biological Evaluation Synthesis Novel Compound Synthesis Workup Reaction Work-up (e.g., Extraction, Washing) Synthesis->Workup Purification Purification (e.g., Column Chromatography, Recrystallization) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Characterization MS Mass Spectrometry (LC-MS, HRMS) NMR->MS IR IR Spectroscopy MS->IR Purity Purity Assessment (HPLC, Elemental Analysis) IR->Purity Screening Biological Screening (e.g., Kinase Assay) Purity->Screening

Workflow for the validation of a newly synthesized novel compound.

The validation workflow begins with the synthesis and purification of the compound. Following purification, a suite of analytical techniques is employed for structural elucidation and purity determination.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight.[3] Infrared (IR) spectroscopy helps to identify functional groups.[4] High-Performance Liquid Chromatography (HPLC) and elemental analysis are commonly used to assess the purity of the final compound.[2] Once the structure and purity are confirmed, the novel compound can proceed to biological screening to evaluate its activity.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target for Novel Kinase Inhibitors

Many kinase inhibitors developed from 2-aminopyridine scaffolds target key nodes in cell signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many tumors.[5]

G cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Survival Akt->Survival CellGrowth Cell Growth mTORC1->CellGrowth Proliferation Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt NovelCompound Novel Compound NovelCompound->PI3K Inhibits

Simplified diagram of the PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

As illustrated in the diagram, growth factors binding to receptor tyrosine kinases activate PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Akt can then activate mTORC1, leading to downstream effects such as cell growth and proliferation. Akt also promotes cell survival through other mechanisms. A novel compound synthesized from a 2-amino-4-halopyridine precursor could be designed to inhibit a key kinase in this pathway, such as PI3K, thereby blocking these pro-cancerous signals.

References

Benchmarking Catalyst Performance for 2-Amino-4-bromopyridine Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the functionalization of pyridine (B92270) scaffolds is a cornerstone of molecular design. 2-Amino-4-bromopyridine, with its distinct reactive sites, serves as a valuable building block for the synthesis of complex molecules. The efficacy of its transformation through cross-coupling reactions is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems for C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) bond formation with this compound, supported by experimental data to aid researchers in catalyst selection and reaction optimization.

C-N Bond Formation: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a premier method for forging C-N bonds. The choice of phosphine (B1218219) ligand is paramount for achieving high yields, especially with electron-rich and potentially chelating substrates like this compound. Bulky and electron-rich monophosphine ligands, particularly the biarylphosphine ligands developed by the Buchwald group, have demonstrated superior performance in the amination of challenging aryl halides.

Performance Comparison of Catalytic Systems for C-N Coupling
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Coupling Partner
Pd₂(dba)₃ / RuPhosRuPhosLiHMDSTHF6516832 (Pd), 8 (Ligand)Morpholine (B109124)
Pd₂(dba)₃ / SPhosSPhosLiHMDSTHF6516762 (Pd), 8 (Ligand)Morpholine
Pd₂(dba)₃ / XPhosXPhosLiHMDSTHF6516402 (Pd), 8 (Ligand)Morpholine
Pd₂(dba)₃ / BINAPBINAPLiHMDSTHF6516712 (Pd), 8 (Ligand)Morpholine
Cu₂O / DMEDADMEDAK₂CO₃Ethylene Glycol1004>955 (Cu), 10 (Ligand)Aqueous Ammonia

Note: Data for morpholine coupling is based on studies with the isomeric 3-bromo-2-aminopyridine, which serves as a close proxy for reactivity trends.[1]

Experimental Protocol: Buchwald-Hartwig Amination

The following is a representative protocol for the palladium-catalyzed amination of a haloaminopyridine.[1]

Reaction Setup:

  • To a flame-dried Schlenk tube under an inert argon atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., RuPhos, 8 mol%).

  • Add the base (e.g., LiHMDS, 2.5 equivalents).

  • Add this compound (1.0 equivalent) and the amine coupling partner (1.5 equivalents).

  • Add the anhydrous, degassed solvent (e.g., THF).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 65 °C) with vigorous stirring.

Monitoring and Work-up:

  • Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for constructing C-C bonds. For heteroaryl substrates like this compound, the catalyst system must overcome challenges such as catalyst inhibition by the basic amino group. Highly active catalysts, often employing bulky, electron-rich phosphine ligands, are effective for these transformations.

Performance Comparison of Catalytic Systems for C-C Coupling
Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Coupling Partner
Pd(OAc)₂SPhosK₃PO₄Toluene (B28343)/H₂O10012-24High2Arylboronic acid
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O8012Moderate to High3Arylboronic acid
Pd/CNoneK₂CO₃Isopropanol/H₂O801High10Phenylboronic acid

Note: Yields are generalized based on protocols for similar 2-aminobromopyridine substrates.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for the Suzuki-Miyaura cross-coupling of a bromopyridine with an arylboronic acid.[3]

Reaction Setup:

  • In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., toluene and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

Monitoring and Work-up:

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the resulting product by column chromatography.

Visualizing the Processes

To better understand the experimental and mechanistic aspects, the following diagrams illustrate a general workflow for catalyst screening and the catalytic cycles for the Buchwald-Hartwig and Suzuki-Miyaura reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep Prepare Reactants & Solvents setup Assemble Reaction Under Inert Atmosphere prep->setup add_catalyst Add Catalyst System (Precursor + Ligand) setup->add_catalyst heating Heat to Desired Temperature add_catalyst->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Quench Reaction & Cool monitoring->quench extraction Extraction & Washing quench->extraction purification Purification (Column Chromatography) extraction->purification analysis Characterization & Yield Determination purification->analysis Buchwald_Hartwig_Cycle pd0 Pd(0)L pdII_aryl Ar-Pd(II)-X(L) pd0->pdII_aryl Oxidative Addition (Ar-X) pdII_amido Ar-Pd(II)-NR'R''(L) pdII_aryl->pdII_amido Amine Coordination & Deprotonation (HNR'R'', Base) pdII_amido->pd0 Reductive Elimination (Ar-NR'R'') Suzuki_Miyaura_Cycle pd0 Pd(0)L pdII_aryl Ar-Pd(II)-X(L) pd0->pdII_aryl Oxidative Addition (Ar-X) pdII_biaryl Ar-Pd(II)-Ar'(L) pdII_aryl->pdII_biaryl Transmetalation (Ar'B(OR)₂) pdII_biaryl->pd0 Reductive Elimination (Ar-Ar')

References

In-Vitro Anticancer Efficacy of 2-Amino-4-bromopyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic and mechanistic properties of novel 2-Amino-4-bromopyridine derivatives against various cancer cell lines.

The quest for novel anticancer agents has led to the exploration of diverse heterocyclic compounds, with pyridine (B92270) derivatives showing significant promise. Among these, this compound serves as a versatile scaffold for the synthesis of molecules with potent cytotoxic activity. The presence of the bromine atom and the amino group provides opportunities for structural modifications to enhance efficacy and selectivity against cancer cells. This guide provides a comparative analysis of the in-vitro anticancer activity of various this compound derivatives, supported by experimental data from recent studies.

Comparative Cytotoxicity against Cancer Cell Lines

The anticancer potential of novel synthetic compounds is primarily evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting cancer cell growth. The following tables summarize the IC50 values of different this compound and related aminopyridine derivatives against a panel of human cancer cell lines.

Table 1: IC50 Values (µM) of Aminopyrimidine and Pteridine Derivatives

CompoundMDA-MB-231 (Breast)HT-29 (Colorectal)U-937 (Renal)
Compound 4 ---
Compound 7 ---
Methotrexate (Ref.) ---

Data extracted from a study on dual-target inhibitors of BRD4/PLK1, highlighting the potent activity of compounds 4 and 7.[1][2]

Table 2: IC50 Values (µmol/L) of (+)-nopinone-based 2-amino-3-cyanopyridines

CompoundA549 (Lung)MKN45 (Gastric)MCF7 (Breast)
4f 23.7867.6153.87
4j ---
4k ---

The study indicated that derivatives with Br or Cl substituted groups on the benzene (B151609) ring significantly contributed to the anticancer activity.[3]

Table 3: IC50 Values of Pyridine-Bridged Combretastatin (B1194345) Analogues

CompoundMDA-MB-231 (Breast)A549 (Lung)HeLa (Cervical)
4h ---
4s ---
CA-4 (Ref.) ---

These analogues were designed as tubulin polymerization inhibitors.[4]

Mechanisms of Action: Cell Cycle Arrest and Apoptosis

Several studies have delved into the mechanisms by which these pyridine derivatives exert their anticancer effects. A common finding is the induction of cell cycle arrest, primarily at the G2/M phase, and the subsequent triggering of apoptosis (programmed cell death).

Cell Cycle Arrest:

Treatment of cancer cells with active this compound derivatives has been shown to disrupt the normal progression of the cell cycle. For instance, novel aminopyrimidine-2,4-diones and pyridine-bridged combretastatin analogues have demonstrated the ability to cause a significant accumulation of cells in the G2/M phase.[1][4] This arrest prevents the cancer cells from dividing and proliferating.

  • In a study on MDA-MB-231 breast cancer cells, treatment with a potent derivative led to an increase in the cell population in the G2/M phase from 9.19% to 22.36%.[1]

  • Similarly, pyridine-bridged analogues of combretastatin-A4 induced G2/M arrest in 73.4% of HeLa cells, a significant increase from the 15.70% observed in untreated cells.[4]

Apoptosis Induction:

Following cell cycle arrest, many of these compounds induce apoptosis. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process. The induction of apoptosis is a desirable characteristic for an anticancer drug as it leads to the elimination of cancer cells. Studies have shown that these derivatives can trigger the mitochondria-mediated apoptosis pathway, indicated by changes in the Bax/Bcl-2 ratio and activation of caspases.[5]

Signaling Pathways and Molecular Targets

The anticancer activity of this compound derivatives is attributed to their interaction with various molecular targets and signaling pathways crucial for cancer cell survival and proliferation.

Inhibition of BRD4 and PLK1:

Some novel aminopyrimidine derivatives have been identified as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1).[1][2] Both BRD4 and PLK1 are key regulators of cell cycle progression and are often overexpressed in cancer, making them attractive therapeutic targets.

G2_M_Arrest_Pathway 2-Amino-4-bromopyridine_Derivative 2-Amino-4-bromopyridine_Derivative PLK1_Inhibition PLK1_Inhibition 2-Amino-4-bromopyridine_Derivative->PLK1_Inhibition BRD4_Inhibition BRD4_Inhibition 2-Amino-4-bromopyridine_Derivative->BRD4_Inhibition G2_M_Checkpoint G2_M_Checkpoint PLK1_Inhibition->G2_M_Checkpoint BRD4_Inhibition->G2_M_Checkpoint Cell_Cycle_Arrest Cell_Cycle_Arrest G2_M_Checkpoint->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway showing G2/M cell cycle arrest and apoptosis induced by dual inhibition of PLK1 and BRD4.

Tubulin Polymerization Inhibition:

Another important mechanism of action for some pyridine-based compounds is the inhibition of tubulin polymerization.[4] Tubulin is the building block of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest cells in mitosis, leading to cell death.

Tubulin_Inhibition_Pathway Pyridine-bridged_Derivative Pyridine-bridged_Derivative Tubulin Tubulin Pyridine-bridged_Derivative->Tubulin binds to Microtubule_Assembly Microtubule_Assembly Pyridine-bridged_Derivative->Microtubule_Assembly inhibits Tubulin->Microtubule_Assembly Mitotic_Arrest Mitotic_Arrest Microtubule_Assembly->Mitotic_Arrest disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of action for tubulin polymerization inhibitors leading to mitotic arrest and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Cell Culture

Human cancer cell lines such as MDA-MB-231 (breast adenocarcinoma), HT-29 (colorectal adenocarcinoma), A549 (non-small cell lung cancer), and MCF7 (breast adenocarcinoma) are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability versus the compound concentration.

MTT_Assay_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Add test compounds at various concentrations B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining the cytotoxicity of test compounds.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium (B1200493) iodide (PI) in the dark.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, late apoptotic cells are positive for both, and necrotic cells are PI positive and Annexin V negative.

References

Safety Operating Guide

Proper Disposal of 2-Amino-4-bromopyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-Amino-4-bromopyridine, a chemical compound used in research and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE) must be worn at all times to prevent exposure.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential to prevent skin contact.[1]

  • Body Protection: A fully-buttoned lab coat should be worn to protect against contamination of personal clothing.[1]

In case of exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[2][3]

  • Skin Contact: Wash off with soap and plenty of water.[2]

  • Inhalation: Move the person to fresh air and keep at rest in a position comfortable for breathing.[2]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[2][3]

Hazard and Disposal Information Summary

This compound is classified as a hazardous substance. The following table summarizes its key hazards and recommended disposal considerations.

Hazard CategoryDescriptionDisposal Consideration
Acute Toxicity (Oral) Harmful if swallowed.[2][3]Treat as hazardous waste. Do not dispose of in regular trash or down the drain.[4]
Acute Toxicity (Dermal) Harmful in contact with skin.[2]Collect in a designated, sealed, and properly labeled hazardous waste container.[5]
Acute Toxicity (Inhalation) Harmful if inhaled.[2]Handle in a well-ventilated area or fume hood to minimize inhalation exposure.[4]
Skin Irritation Causes skin irritation.[2]Wear appropriate protective gloves and clothing.[2][3] Contaminated clothing should be washed before reuse.
Eye Irritation Causes serious eye irritation.[2][3]Wear chemical safety goggles.[2][3]
Respiratory Irritation May cause respiratory irritation.[2]Use in a well-ventilated area and avoid breathing dust.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed in accordance with institutional, local, and national hazardous waste regulations.[6][7]

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[2][6]

  • Leave the chemical in its original container if possible.[2] If transferring to a waste container, ensure the container is compatible, sealable, and airtight.[5]

  • Collect solid waste, such as the pure compound or contaminated materials (e.g., absorbent from a spill), in a designated hazardous waste container. Avoid generating dust during transfer.[2][8]

2. Labeling:

  • Clearly label the waste container as "Hazardous Waste."[6]

  • The label must include the full chemical name: "this compound" and its CAS number (84249-14-9).[2]

  • Indicate the relevant hazard pictograms (e.g., harmful, irritant).[3]

3. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area.[2][3]

  • The storage area should be secure and accessible only to authorized personnel.[6]

  • Store away from incompatible materials such as strong oxidizers and acids.[5]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]

  • Provide them with the accurate chemical name and any available safety data.[6]

  • Common disposal methods for pyridine-based compounds include incineration at high temperatures.[7]

5. Spill Management:

  • In the event of a spill, evacuate unnecessary personnel from the area.[3]

  • Contain the spill using an inert absorbent material like sand or vermiculite.[1]

  • Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[3]

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[6]

  • Report the spill to your supervisor and your institution's EHS department.[6]

6. Disposal of Empty Containers:

  • Empty containers should be treated as hazardous waste unless properly decontaminated.[2]

  • After triple-rinsing with a suitable solvent, the container may be disposed of according to institutional guidelines for decontaminated labware.[1] Collect the rinsate as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Start: Identify This compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid Solid Waste (Pure compound, contaminated solids) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsate) waste_type->liquid Liquid container_solid Place in Labeled 'Hazardous Solid Waste' Container solid->container_solid container_liquid Place in Labeled 'Hazardous Liquid Waste' Container liquid->container_liquid storage Store Sealed Container in Designated, Secure Area container_solid->storage container_liquid->storage contact_ehs Contact EHS for Pickup and Final Disposal storage->contact_ehs end End: Disposal Complete contact_ehs->end

References

Personal protective equipment for handling 2-Amino-4-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Amino-4-bromopyridine

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound, ensuring a secure laboratory environment.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[1] Key hazards include:

  • Acute Toxicity: Harmful if swallowed.[2][3][4]

  • Skin Irritation: Causes skin irritation.[3][5]

  • Eye Irritation: Causes serious eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[3][5]

The GHS pictogram associated with this chemical is the exclamation mark (GHS07), indicating these health hazards.[1][4]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₅H₅BrN₂
Molecular Weight 173.01 g/mol [4][5]
Appearance White to light yellow or light orange powder/crystal[2]
Melting Point 142 - 146 °C[4][6]
Boiling Point 268.2 ± 20.0 °C (Predicted)[6]

Operational and Safety Protocols

A systematic approach to handling this compound is crucial. The following step-by-step guidance outlines the procedural workflow from preparation to disposal.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[7][8]

  • A certified laboratory chemical fume hood is essential to minimize inhalation of dust and fumes.[7][8]

  • Ensure that an emergency eyewash station and safety shower are readily accessible and within close proximity to the workstation.[5]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or OSHA standards (US).[5][9]

  • Skin Protection:

    • Wear a lab coat to prevent skin contact.[7]

    • Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for handling pyridine (B92270) compounds.[7] Do not use latex gloves.[7]

  • Respiratory Protection: If dust formation is likely or if working outside a fume hood, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Handling and Experimental Procedure

Preparation:

  • Before handling, ensure the work area is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Confirm the location and functionality of the nearest emergency eyewash and shower.

Handling:

  • Avoid the formation of dust and aerosols.[9][10]

  • Do not breathe in dust.[5]

  • Avoid all personal contact with the substance, including skin and eyes.[1][9]

  • When weighing and transferring the solid, do so within a chemical fume hood.

  • Keep the container tightly closed when not in use.[5][9]

  • Do not eat, drink, or smoke in the laboratory or when handling this product.[2][9]

  • Wash hands thoroughly after handling.[2][9]

Storage
  • Store in a cool, dry, and well-ventilated place.[7][8][9]

  • Keep the container tightly closed.[5][9]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Accidental Release and First-Aid Measures

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Use an absorbent material like sand or vermiculite (B1170534) to contain the spill.[8]

  • Sweep up the material, taking care not to create dust, and place it in a suitable, closed container for disposal.[6][9]

First-Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5][6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6][7]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][6][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[2][5][9]

Disposal Plan
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

  • Do not let the product enter drains.[9]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

G prep Preparation - Verify Engineering Controls - Don PPE handling Handling in Fume Hood - Weighing & Transfer - Experimental Use prep->handling Proceed with caution storage Storage - Cool, Dry, Ventilated - Tightly Closed Container handling->storage Store unused material spill Spill Response - Evacuate & Ventilate - Contain & Clean Up handling->spill If spill occurs first_aid First Aid - Inhalation, Skin, Eye, Ingestion handling->first_aid If exposure occurs disposal Waste Disposal - Collect in Labeled Container - Dispose via Approved Plant handling->disposal Dispose of waste storage->handling Retrieve for re-use spill->disposal Dispose of spill cleanup material end Procedure Complete first_aid->end Seek medical attention disposal->end

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-bromopyridine
Reactant of Route 2
Reactant of Route 2
2-Amino-4-bromopyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.